trans-2-Bromo-1-indanol
Description
BenchChem offers high-quality trans-2-Bromo-1-indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Bromo-1-indanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of trans-2-Bromo-1-indanol in Synthetic Pathways
[1]
Executive Summary
trans-2-Bromo-1-indanol is a pivotal chiral building block in the pharmaceutical industry, most notably serving as the immediate precursor to indene oxide and subsequently (-)-cis-1-amino-2-indanol , the pharmacophore core of the HIV protease inhibitor Indinavir (Crixivan) .[1]
This guide dissects the chemical mechanisms governing its reactivity.[1] Unlike simple alkyl halides, the reactivity of trans-2-bromo-1-indanol is dictated by the rigid bicyclic indane skeleton and the specific stereochemical relationship between the hydroxyl group at
Part 1: Structural Dynamics & Synthesis
The Stereoselective Synthesis
The synthesis of trans-2-bromo-1-indanol from indene is a classic example of stereospecific anti-addition .[1] The reaction typically employs N-bromosuccinimide (NBS) in an aqueous medium.[1]
Mechanism:
-
Electrophilic Attack: The
-bond of indene attacks the electrophilic bromine source ( ), forming a cyclic bromonium ion .[1] Due to the planar nature of the indene ring, this bridge can form on either face, but the bulky bromine blocks that face. -
Nucleophilic Opening: Water acts as the nucleophile.[1] Crucially, the bromonium bridge prevents attack from the syn face. Water attacks the benzylic carbon (
) from the backside (anti-trajectory).[1] -
Result: The hydroxyl group and bromine atom end up on opposite sides of the ring plane, yielding the trans isomer exclusively.
Visualization of Synthesis Pathway
The following diagram illustrates the bromonium ion intermediate and the trajectory of the water attack.
Figure 1: Stereospecific synthesis of trans-2-bromo-1-indanol via bromonium ion opening.[1]
Part 2: The Epoxide Gateway (Base-Promoted Cyclization)
The defining "action" of trans-2-bromo-1-indanol in drug synthesis is its conversion to indene oxide .[1] This reaction is impossible for the cis-isomer to perform efficiently due to stereoelectronic requirements.[1]
Mechanism: Intramolecular
For an epoxide to form, the attacking oxygen anion and the leaving bromide group must be anti-periplanar (180° dihedral angle).
-
trans-Isomer: The rigid ring holds the
-alkoxide and -bromide in a near-perfect anti-alignment.[1] Upon deprotonation by a base (e.g., NaOH), the oxygen backside-attacks , displacing the bromide and closing the epoxide ring. -
cis-Isomer: The groups are syn-clinal.[1] Backside attack is geometrically constrained/impossible without distorting the ring significantly.[1]
Experimental Protocol: Epoxide Formation
Objective: Conversion of trans-2-bromo-1-indanol to Indene Oxide.
| Step | Action | Critical Parameter |
| 1 | Solvation | Dissolve trans-2-bromo-1-indanol (1.0 eq) in MTBE or THF. Maintain concentration ~0.5 M. |
| 2 | Base Addition | Add aqueous NaOH (20% w/w, 1.5 eq) vigorously. |
| 3 | Reaction | Stir at 20–25°C. Monitor by HPLC. |
| 4 | Quench | Phase separate. Wash organic layer with water to neutral pH.[1] |
| 5 | Isolation | Concentrate organic phase. Indene oxide is sensitive to acid; store in buffered solution if necessary.[1] |
Part 3: The Ritter Reaction & Stereochemical Inversion
The ultimate goal in Indinavir synthesis is (-)-cis-1-amino-2-indanol .[1] This configuration is achieved via a Ritter-type reaction on the indene oxide derived from our trans-bromohydrin.[1]
The "Double Inversion" Logic
To transform trans-2-bromo-1-indanol into cis-1-amino-2-indanol, the stereocenters undergo a specific sequence of inversions:
-
Inversion 1 (Epoxidation): trans-Bromohydrin
Indene Oxide (Inversion at during Br displacement). -
Inversion 2 (Ritter/Oxazoline): Indene Oxide
Oxazoline.[1] The nitrile attacks the benzylic carbon ( ) with inversion, opening the epoxide. -
Retention (Hydrolysis): Oxazoline
Amino-indanol.[1] Hydrolysis preserves the established cis configuration.[1]
Mechanism of the Ritter Step
-
Activation: Strong acid (Oleum/
) protonates the epoxide oxygen.[1] -
Nucleophilic Attack: Acetonitrile (solvent/reagent) attacks the benzylic position (
) in an -like fashion, causing ring opening.[1] This inverts the stereochemistry at relative to the epoxide oxygen. -
Cyclization: The resulting intermediate cyclizes to form a stable oxazoline ring.[1]
-
Hydrolysis: Acidic hydrolysis opens the oxazoline to yield the cis-amino alcohol.[1][2]
Figure 2: The pathway from trans-bromoindanol to the cis-aminoindanol pharmacophore.[1][2]
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties and reactivity thresholds for trans-2-bromo-1-indanol, derived from standard safety data and process literature.
| Property | Value/Condition | Relevance to Protocol |
| Molecular Weight | 213.07 g/mol | Stoichiometric calculations.[1][3] |
| Melting Point | 130–133 °C | Solid handling; high MP indicates stable crystal lattice.[1][3] |
| Solubility (Water) | Low (< 1 g/L) | Requires biphasic systems or organic co-solvents (THF/MTBE).[1][3] |
| Reactivity (pH > 10) | Rapid Epoxidation | Must avoid basic conditions during storage to prevent premature cyclization.[1][3] |
| Reactivity (Strong Acid) | Dehydration/Ritter | Sensitive to acid; potential for polymerization if not controlled.[1][3] |
| Stereochemistry | (1R, 2R) / (1S, 2S) | Racemic synthesis yields both; enzymatic resolution required for enantiopure drug synthesis.[1][3] |
References
-
Senanayake, C. H., et al. (1995).[1][2] "The Role of Indene Oxide in the Synthesis of cis-1-Amino-2-indanol." Tetrahedron Letters. 2
-
Lutz, R. E., & Wayland, R. L. (1951).[1] "The Synthesis of cis-1-Aminoindan-2-ol." Journal of the American Chemical Society.[1] 4[1][2][5][6]
-
PubChem. (2024).[1][7] "2-Bromo-1-indanol Compound Summary." National Library of Medicine.[1] [1]
-
Organic Chemistry Portal. "Ritter Reaction: Mechanism and Applications."
-
Beilstein Journals. "Synthesis of 1-indanones and derivatives." 8
Sources
- 1. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propane, 1-bromo-2-methyl- (CAS 78-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 820608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of trans-2-Bromo-1-indanol via NBS-Mediated Bromohydrin Formation
Abstract & Strategic Relevance
The synthesis of trans-2-bromo-1-indanol is a pivotal transformation in medicinal chemistry, serving as the direct precursor to indene oxide and various amino-indanol derivatives used as chiral scaffolds in drug development (e.g., HIV protease inhibitors). While elemental bromine (
This Application Note details a robust, scalable protocol using N-Bromosuccinimide (NBS) in a DMSO/Water system. This method offers superior regioselectivity, higher safety profiles, and cleaner reaction kinetics compared to traditional bromination routes.
Mechanistic Insight & Regioselectivity
Understanding the "why" behind the protocol is essential for troubleshooting and optimization.
The Reaction Pathway
The reaction proceeds via an electrophilic addition mechanism.[1][2] NBS acts as a sustained source of the bromonium ion (
Key Mechanistic Features:
-
Bromonium Ion Formation: The alkene (indene) attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate.[3]
-
Regioselectivity (The "Benzylic Effect"): The nucleophile (
) attacks the bromonium bridge. Attack occurs preferentially at C1 (the benzylic position) .-
Reasoning: The transition state at C1 stabilizes the developing partial positive charge significantly better than C2 due to resonance with the aromatic ring.
-
-
Stereoselectivity: The attack occurs via an
-like mechanism from the backside of the bromonium ring (anti-addition), exclusively yielding the trans isomer.[2]
Mechanism Visualization
The following diagram illustrates the electronic pathway dictating the product outcome.
Figure 1: Mechanistic pathway showing the regioselective attack of water at the benzylic carbon (C1) leading to the trans-isomer.
Experimental Protocol
Critical Parameters & Reagents
| Reagent | Role | Stoichiometry | Critical Note |
| Indene | Substrate | 1.0 equiv | Ensure purity; polymerization impurities darken reaction. |
| NBS | Electrophile | 1.05 - 1.1 equiv | Freshly recrystallized NBS prevents radical side-reactions. |
| DMSO | Co-solvent | 4-5 Vol | Solubilizes NBS; accelerates polar addition. |
| Water | Nucleophile | 1.0 - 1.5 Vol | Must be in excess relative to NBS to prevent dibromide formation. |
Step-by-Step Methodology
Scale: 10 mmol Indene (~1.16 g)
Step 1: Preparation of the Substrate Solution
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indene (1.16 g, 10 mmol) in DMSO (12 mL) .
-
Add Deionized Water (3 mL) to the solution.
-
Note: The solution may become slightly cloudy; this is acceptable. The high water content is crucial to outcompete the bromide ion (byproduct) and prevent the formation of 1,2-dibromoindane.
-
Step 2: Controlled Addition of NBS
-
Cool the mixture to 0–5 °C using an ice bath.
-
Why? Lower temperature suppresses the formation of radical bromination side products (allylic bromination).
-
-
Add N-Bromosuccinimide (1.96 g, 11 mmol) in 3-4 portions over 15 minutes.
-
Observation: The solution will turn yellow/orange. As the reaction proceeds, the color should fade to pale yellow.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir for 1–2 hours.
Step 3: Reaction Monitoring (TLC/HPLC)
-
TLC Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm) or p-Anisaldehyde stain.
-
Target: Disappearance of Indene (
) and appearance of the more polar bromohydrin ( ).
Step 4: Workup and Isolation
-
Quench the reaction by pouring the mixture into 50 mL of cold water .
-
Extract with Ethyl Acetate (3 x 20 mL) or Diethyl Ether.
-
Note: DMSO has high water solubility and will largely remain in the aqueous phase.
-
-
Wash the combined organic layers with:
-
Water (2 x 20 mL) (to remove residual DMSO).
-
Brine (1 x 20 mL) .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Crude Product: Usually obtained as a white to off-white solid.
-
Recrystallization (Recommended): Dissolve in minimum hot Ligroin or Hexane/EtOAc mixture. Cool slowly to 4 °C.
-
Yield Target: 75% – 85%.
Quality Control & Validation
To ensure the protocol was successful, compare your data against these standard metrics.
Analytical Data (Expected)
-
Physical State: White crystalline solid.[3]
-
Melting Point: 130–132 °C.
-
1H NMR (DMSO-
, 400 MHz):- 7.20–7.45 (m, 4H, Ar-H)
- 5.99 (d, 1H, -OH)
- 5.10 (m, 1H, H-1, benzylic methine)
- 4.32 (m, 1H, H-2, CH-Br)
- 3.55 (dd, 1H, H-3a)
- 3.10 (dd, 1H, H-3b)
-
Coupling Constants: The coupling constant
for the trans isomer is typically smaller (3–5 Hz) compared to the cis isomer due to the dihedral angle, though in indan systems this can vary; the chemical shift of H-1 is the primary indicator.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Dibromide impurity | Insufficient water concentration. | Increase Water:DMSO ratio. Water must outcompete |
| Yellow/Brown Oil Product | Residual DMSO or polymerization. | Perform additional water washes during extraction. Ensure Indene is distilled before use. |
| Alpha-Bromo Ketone formation | Oxidation of product.[5][6] | Reduce reaction time; ensure NBS is not in large excess (>1.2 eq). |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of trans-2-bromo-1-indanol.[3]
References
-
Guss, C. O., & Rosenthal, R. (1955). The Reaction of N-Bromosuccinimide with Indene and 1,2-Dihydronaphthalene. Journal of the American Chemical Society, 77(9), 2549–2550. [Link]
-
Master Organic Chemistry. (2011). NBS As A Reagent For Bromohydrin Formation From Alkenes.[1][3][4][6][7] [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[1][3][5][6][8][9] [Link]
-
PubChem. (2024). 2-Bromo-1-indanol Compound Summary. [Link]
Sources
- 1. docsity.com [docsity.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Sciencemadness Discussion Board - NBS usage and solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ias.ac.in [ias.ac.in]
trans-2-Bromo-1-indanol as a precursor for cis-1-amino-2-indanol synthesis
Executive Summary
cis-1-Amino-2-indanol is a critical chiral auxiliary and pharmacophore, most notably serving as the structural backbone for the HIV protease inhibitor Indinavir (Crixivan) .[1][2] While industrial routes often utilize the Ritter reaction on indene oxide, laboratory-scale synthesis frequently necessitates the use of trans-2-bromo-1-indanol (derived from indene bromohydration) as a starting material.
This Application Note details the Lutz-Wayland Inversion Protocol , a robust methodology to convert trans-2-bromo-1-indanol to cis-1-amino-2-indanol. Unlike direct amination, which typically yields the thermodynamically stable trans-isomer, this protocol utilizes an intramolecular oxazoline intermediate to effect a stereochemical inversion at the C2 position, guaranteeing high cis-diastereoselectivity.
Scientific Foundation & Mechanism
The Stereochemical Challenge
Direct displacement of the bromine in trans-2-bromo-1-indanol by ammonia typically proceeds via an epoxide intermediate (indene oxide). The subsequent ring-opening by ammonia follows an anti-addition mechanism, reverting the stereochemistry back to the trans-1-amino-2-indanol configuration. To access the cis-isomer, a double-inversion strategy is required.
The Lutz-Wayland Inversion Strategy
This protocol circumvents the natural trans-preference via a four-step sequence:
-
Amination: Conversion of trans-bromohydrin to trans-aminoindanol (via epoxide).
-
Acylation: Protection of the amine to form an amide.
-
Cyclization-Inversion: Treatment with thionyl chloride (
).[3] The hydroxyl group is activated as a leaving group. The neighboring amide oxygen attacks the C2 carbon via an mechanism (inversion), closing the ring to form a cis-oxazoline. -
Hydrolysis: Acidic opening of the oxazoline yields the cis-amino alcohol.
Mechanistic Pathway Diagram
Experimental Protocol
Safety Warning: Thionyl chloride (
Phase 1: Synthesis of trans-1-Amino-2-indanol
Objective: Convert the bromohydrin to the amino alcohol (retention of trans-relative stereochemistry).
-
Reagents:
-
trans-2-Bromo-1-indanol (10.0 g, 47 mmol)
-
Ammonium hydroxide (28% aq, 100 mL)
-
Ethanol (50 mL)
-
-
Procedure:
-
Dissolve the bromohydrin in ethanol in a pressure vessel or round-bottom flask.
-
Add ammonium hydroxide.
-
Seal and heat to 60°C for 6 hours . (Note: The reaction proceeds via the in situ formation of indene oxide).
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract with ethyl acetate (
mL). Dry over and concentrate. -
Checkpoint: The product is trans-1-amino-2-indanol.[3][4] (Expected Yield: ~85%).
-
Phase 2: Amide Protection
Objective: Create the nucleophile required for the inversion step.
-
Reagents:
-
trans-1-Amino-2-indanol (from Phase 1)[4]
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (
, 1.5 equiv) -
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude amine in dry DCM (100 mL) at 0°C.
-
Add
, followed by dropwise addition of benzoyl chloride. -
Stir at room temperature for 2 hours.
-
Quench with saturated
. Wash organic layer with brine. -
Concentrate to yield trans-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide.
-
Phase 3: The Inversion (Cyclization)
Objective: Invert C2 configuration via oxazoline formation.
-
Reagents:
-
Amide intermediate (from Phase 2)[3]
-
Thionyl chloride (
, 2.0 equiv) -
Chloroform or DCM (anhydrous)
-
-
Procedure:
-
Dissolve the amide in anhydrous solvent.
-
Add
dropwise at 0°C. -
Critical Step: Allow the mixture to warm to room temperature, then reflux gently for 1 hour. The
activates the -OH group. The amide oxygen attacks the C2 carbon from the back, displacing the leaving group and closing the ring to form the cis-2-phenyl-4,5-dihydrooxazolo[5,4-a]indane . -
Evaporate solvent and excess
under vacuum.
-
Phase 4: Hydrolysis to Target
Objective: Open the oxazoline ring to release the cis-amino alcohol.
-
Reagents:
-
Crude Oxazoline residue
-
Sulfuric acid (6N
)
-
-
Procedure:
-
Suspend the residue in 6N
(50 mL). -
Reflux for 4–6 hours. This hydrolyzes the amide/oxazoline bond.
-
Cool to room temperature.[3] Filter off the benzoic acid byproduct.
-
Basify the filtrate with NaOH (to pH > 10).
-
Extract the precipitate/oil with Ethyl Acetate.
-
Recrystallize from Toluene/Hexane.
-
Data Analysis & Validation
Expected Analytical Data
| Parameter | trans-1-Amino-2-indanol (Intermediate) | cis-1-Amino-2-indanol (Target) |
| Melting Point | 102–104 °C | 118–121 °C |
| C1-H / C2-H Coupling ( | ~7.0 Hz (Typical for trans) | ~5.5 Hz (Typical for cis) |
| Stereochemistry | Anti-relationship (OH/NH2) | Syn-relationship (OH/NH2) |
| Key IR Signal | 3300-3400 cm⁻¹ (Broad OH/NH) | 3350, 3280 cm⁻¹ (Distinct) |
Troubleshooting Guide
-
Issue: Low yield in Phase 1.
-
Cause: Incomplete displacement or polymerization of indene oxide.
-
Solution: Ensure high concentration of
and adequate sealing of the vessel to prevent ammonia loss.
-
-
Issue: No inversion observed (Product remains trans).
-
Cause: Failure to form the oxazoline; likely hydrolysis of the chloride intermediate by adventitious water before cyclization.
-
Solution: Ensure
and solvents are strictly anhydrous in Phase 3.
-
Strategic Context: Why this Route?
While the Ritter reaction on Indene Oxide (Merck Process) is the standard industrial route for cis-aminoindanol (Senanayake et al., 1995), it requires careful control of temperature and oleum concentration to manage the "Ritter-type" retention mechanism.
However, when starting specifically from trans-2-bromo-1-indanol , the Lutz-Wayland route described above is superior because:
-
Definitive Stereocontrol: The inversion is chemically forced by the geometry of the intramolecular
attack in Phase 3. -
Operational Simplicity: It avoids the use of fuming sulfuric acid (Oleum) required in the direct Ritter protocol.
-
Purification: The intermediate oxazoline is often crystalline and purifiable, allowing for high-purity final product generation.
References
-
Lutz, R. E., & Wayland, R. L. (1951).[3][4] The Synthesis of cis- and trans-1-Amino-2-indanol. Journal of the American Chemical Society, 73(4), 1639–1641. Link
-
Senanayake, C. H., et al. (1995).[3][5] The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-1-Amino-2-indanol. Tetrahedron Letters, 36(23), 3993-3996. Link
-
Ghosh, A. K., et al. (1992). Structure-based design of HIV-1 protease inhibitors: replacement of the transition-state hydroxyl by a cis-aminoindanol group. Journal of Medicinal Chemistry, 35(22), 4205-4208. Link
-
Didier, E., et al. (1991). Chemo-enzymatic synthesis of 1-amino-2-indanol. Tetrahedron, 47(27), 4941-4958. Link
Sources
- 1. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of trans-2-Bromo-1-indanol in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Chiral Precursor
In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The biological activity of a drug molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a paramount concern in synthesis. Within this context, trans-2-Bromo-1-indanol has emerged as a critical and versatile chiral building block.[1] Its rigid bicyclic framework and strategically placed functional groups—a hydroxyl and a bromine on adjacent carbons with a defined trans stereochemistry—provide a powerful starting point for the synthesis of complex molecular architectures.[1] This application note delves into the practical applications of trans-2-Bromo-1-indanol in pharmaceutical synthesis, with a primary focus on its pivotal role in the development of the HIV protease inhibitor, Indinavir (Crixivan®). We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind methodological choices, thereby equipping researchers with the knowledge to leverage this key intermediate in their own drug discovery endeavors.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [2][3] |
| Molecular Weight | 213.07 g/mol | [2][3] |
| CAS Number | 10368-44-2 | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in various organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: trans-2-Bromo-1-indanol may cause skin, eye, and respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: The Synthesis of Indinavir (Crixivan®)
The synthesis of Indinavir, a potent HIV protease inhibitor, represents a landmark achievement in medicinal chemistry and process development.[5] A key fragment of the Indinavir molecule is cis-1-amino-2-indanol.[6][7] The strategic use of trans-2-Bromo-1-indanol provides an elegant and stereocontrolled route to this crucial intermediate.
The Synthetic Challenge: Inverting Stereochemistry
The core challenge lies in the conversion of the trans configuration of the starting bromohydrin to the cis configuration of the desired amino alcohol. This is masterfully achieved through a two-step sequence involving an epoxide intermediate, which proceeds with two successive inversions of stereochemistry, ultimately leading to a net retention of the relative stereochemistry but with the desired functional groups in a cis arrangement.
Workflow for the Synthesis of cis-1-Amino-2-indanol
Caption: Synthetic workflow from trans-2-Bromo-1-indanol to cis-1-Amino-2-indanol.
Detailed Protocol 1: Synthesis of cis-1-Amino-2-indanol from trans-2-Bromo-1-indanol
This protocol is based on the principle of epoxide formation followed by nucleophilic opening and subsequent stereochemical inversion.[8]
Step 1: Epoxide Formation
-
Rationale: The treatment of a trans-bromohydrin with a base induces an intramolecular SN2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then displaces the adjacent bromide, leading to the formation of an epoxide with an inversion of configuration at the carbon bearing the bromine.
-
Procedure:
-
Dissolve trans-2-Bromo-1-indanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indene epoxide.
-
Step 2: Aminolysis of the Epoxide and Conversion to cis-1-Amino-2-indanol
-
Rationale: The epoxide is then opened by a nucleophile, in this case, ammonia. This reaction proceeds via an SN2 mechanism, resulting in a second inversion of stereochemistry. The initial product is the trans-aminoindanol. To achieve the desired cis stereochemistry, a subsequent intramolecular cyclization to an oxazoline followed by hydrolysis is employed. This sequence results in an overall inversion at the C2 position.[8]
-
Procedure:
-
Dissolve the crude indene epoxide (1.0 eq) in a sealed vessel with a solution of ammonia in methanol.
-
Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 60-80 °C), monitoring by TLC.
-
After cooling, concentrate the reaction mixture to remove the solvent and excess ammonia to yield crude trans-1-amino-2-indanol.
-
To the crude trans-aminoindanol, add a suitable reagent for oxazoline formation, such as thionyl chloride, at low temperature.[8] This step proceeds with an inversion of configuration at C2.
-
After the formation of the cis-oxazoline is complete, perform acidic hydrolysis (e.g., with refluxing aqueous HCl) to cleave the oxazoline ring and afford the desired cis-1-amino-2-indanol hydrochloride.[8]
-
Neutralize with a base (e.g., NaOH) and extract the free base into an organic solvent.
-
Purify the final product by crystallization or column chromatography.
-
Broader Applications and Future Directions
While the synthesis of Indinavir is a prominent example, the utility of trans-2-Bromo-1-indanol and its derivatives extends to other areas of medicinal chemistry. The aminoindanol scaffold is a privileged structure in drug discovery, appearing in various biologically active molecules and serving as a chiral ligand in asymmetric catalysis.[8][9]
Synthesis of α-Glucosidase Inhibitors
Recent research has demonstrated that derivatives of cis-1-amino-2-indanol exhibit significant α-glucosidase inhibitory activity, making them promising candidates for the development of new anti-diabetic agents.[9] The synthesis of these derivatives often starts from the core aminoindanol scaffold, which can be accessed from trans-2-Bromo-1-indanol.
Use in Asymmetric Catalysis
The enantiomerically pure aminoindanol derivatives are valuable as chiral ligands in a variety of asymmetric transformations, including the reduction of ketones and the enantioselective addition of organometallic reagents to aldehydes.[9][10] The rigid bicyclic structure of the indane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in these reactions.
Conclusion
trans-2-Bromo-1-indanol is a cornerstone chiral building block in modern pharmaceutical synthesis. Its value is most profoundly demonstrated in the elegant and efficient synthesis of the HIV protease inhibitor Indinavir, where it enables the stereocontrolled construction of the critical cis-1-amino-2-indanol fragment. The synthetic strategies employing this versatile intermediate highlight fundamental principles of stereochemical control, including intramolecular SN2 reactions and the use of epoxide intermediates. Beyond this landmark application, the resulting aminoindanol scaffold continues to be a fertile ground for the discovery of new therapeutic agents and the development of novel asymmetric catalysts. For researchers and drug development professionals, a comprehensive understanding of the chemistry and application of trans-2-Bromo-1-indanol is not merely academic; it is a key to unlocking new possibilities in the synthesis of life-changing medicines.
References
-
Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter... - ResearchGate. Available from: [Link]
-
trans-2-Bromo-1-indanol. Available from: [Link]
- Ghosh AK, Osswald K, Prato G. Syntheses of FDA Approved HIV Protease Inhibitors. Vitamins and Hormones. 2016;100:1-42.
-
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing). Available from: [Link]
-
2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem. Available from: [Link]
-
Crixivan Intro - OpenOChem Learn. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]
- Gallou F, Senanayake CH. Strategies for Accessing cis-1-Amino-2-Indanol. Molecules. 2021;26(21):6659.
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed Central. Available from: [Link]
-
(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H) - MDPI. Available from: [Link]
-
Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed. Available from: [Link]
-
Solid Phase Synthesis of Indinavir and Its Analogues | Request PDF - ResearchGate. Available from: [Link]
-
Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN® - CHIMIA. Available from: [Link]
-
trans-(1 S,2 S)-1-Substituted-2-( N, N-dialkylamino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes - ResearchGate. Available from: [Link]
-
An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. Available from: [Link]
-
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Chemical Reviews - ACS Publications. Available from: [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. Available from: [Link]
-
Crixivan - Retrosynthesis - OpenOChem Learn. Available from: [Link]
-
The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - IUCr Journals. Available from: [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC - NIH. Available from: [Link]
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- 3. trans-2-Bromo-1-indanol 99 10368-44-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Crixivan Intro | OpenOChem Learn [learn.openochem.org]
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- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
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- 10. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon of trans-2-Bromo-1-indanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of trans-2-Bromo-1-indanol in Synthesis
trans-2-Bromo-1-indanol is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant compounds, most notably as a precursor to chiral aminoindanol derivatives used in HIV protease inhibitors like Indinavir. The strategic positioning of the vicinal bromo and hydroxyl groups on a rigid indane scaffold dictates its reactivity, primarily through nucleophilic substitution at the bromine-bearing carbon. Understanding and controlling these substitution reactions are paramount for the stereoselective synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the mechanistic nuances governing these reactions and offers detailed, field-proven protocols for the substitution of the bromine atom with a variety of nucleophiles. We will delve into the critical role of neighboring group participation, stereochemical outcomes, and the practical aspects of conducting these transformations in a laboratory setting.
Mechanistic Deep Dive: The Decisive Role of the Neighboring Hydroxyl Group
The reactivity of trans-2-bromo-1-indanol towards nucleophiles is not a simple direct displacement. The presence of the adjacent hydroxyl group profoundly influences the reaction pathway through a phenomenon known as Neighboring Group Participation (NGP) .[1][2] This intramolecular interaction significantly accelerates the reaction rate and dictates the stereochemical outcome.
Under basic or even neutral conditions, the hydroxyl group, or more readily its corresponding alkoxide, acts as an internal nucleophile. It attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 fashion, leading to the formation of a highly strained, transient epoxide intermediate (cis-1,2-epoxyindane). This initial step proceeds with inversion of configuration at the C-2 position. The external nucleophile then attacks this epoxide, again via an SN2 mechanism. This ring-opening can occur at either C-1 or C-2.
-
Attack at C-2 (less hindered site): In basic or neutral media, the nucleophile preferentially attacks the less sterically hindered C-2 carbon. This second SN2 reaction results in another inversion of configuration at C-2. The net result of these two sequential inversions is an overall retention of configuration at the C-2 position in the final product.
-
Attack at C-1 (more substituted site): Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more reactive. The positive charge is better stabilized at the more substituted benzylic C-1 position, leading to a preference for nucleophilic attack at this site.[3]
This two-step mechanism, proceeding through a discrete epoxide intermediate, is the dominant pathway for nucleophilic substitution on trans-2-bromo-1-indanol.
Figure 1: General mechanism of nucleophilic substitution on trans-2-bromo-1-indanol via neighboring group participation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of cis-1,2-Epoxyindane
This protocol details the formation of the key epoxide intermediate, which can be isolated or generated in situ for subsequent reactions.
Rationale: The use of a strong base like sodium hydroxide deprotonates the hydroxyl group, initiating the intramolecular SN2 reaction to form the epoxide.[4] The reaction is typically fast and efficient.
Materials:
-
trans-2-Bromo-1-indanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve trans-2-bromo-1-indanol (1.0 eq) in diethyl ether or DCM in a round-bottom flask.
-
Base Addition: While stirring vigorously, add an aqueous solution of sodium hydroxide (1.1 eq).
-
Reaction: Stir the biphasic mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of diethyl ether or DCM.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude cis-1,2-epoxyindane.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Expected Outcome: A colorless to pale yellow oil or low-melting solid.
Protocol 2: Synthesis of trans-2-Azido-1-indanol
This protocol demonstrates the synthesis of an important intermediate for the introduction of an amino group via reduction.
Rationale: The reaction proceeds through the epoxide intermediate. Sodium azide is a potent nucleophile that efficiently opens the epoxide ring at the less hindered C-2 position.[5]
Materials:
-
trans-2-Bromo-1-indanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a solution of trans-2-bromo-1-indanol (1.0 eq) in DMF or DMSO, add sodium azide (1.5 eq).
-
Heating: Heat the reaction mixture to 60-80 °C. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with three portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure trans-2-azido-1-indanol.
Expected Outcome: A white to off-white solid.
Protocol 3: Synthesis of trans-2-Amino-1-indanol
This protocol describes the synthesis of a key building block for many pharmaceutical agents.
Rationale: Similar to the azide substitution, this reaction proceeds via the epoxide intermediate. Excess ammonia is used to open the epoxide ring and also to act as the base.[4]
Materials:
-
trans-2-Bromo-1-indanol
-
Aqueous ammonia (concentrated solution, e.g., 28-30%)
-
Ethanol (optional, to aid solubility)
-
Sealed reaction vessel or autoclave
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve trans-2-bromo-1-indanol (1.0 eq) in a mixture of ethanol and concentrated aqueous ammonia. The use of a large excess of ammonia is crucial.
-
Heating: Heat the sealed vessel to 80-100 °C for 12-24 hours. Caution: This reaction generates pressure and must be conducted in an appropriate pressure-rated vessel behind a safety shield.
-
Cooling and Concentration: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ammonia and ethanol.
-
Extraction: Dissolve the residue in water and extract with several portions of dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by crystallization or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., DCM/Methanol/Triethylamine 95:4.5:0.5) to yield trans-2-amino-1-indanol.
Expected Outcome: A white crystalline solid.
Summary of Reaction Conditions and Expected Yields
The following table summarizes typical conditions and reported yields for the nucleophilic substitution on trans-2-bromo-1-indanol. Note that yields can vary based on reaction scale and purification efficiency.
| Nucleophile | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Product Stereochemistry | Typical Yield (%) |
| Hydroxide (Epoxide Formation) | NaOH | Water/Ether | Room Temp. | 1-2 | cis-epoxide | >90 |
| Azide | NaN₃ | DMF or DMSO | 60-80 | 4-6 | trans | 85-95 |
| Ammonia | aq. NH₃ | Ethanol/Water | 80-100 | 12-24 | trans | 60-75 |
| Cyanide | KCN or NaCN | Ethanol/Water | Reflux | 6-12 | trans | 50-70 |
| Thiolate | R-SH, Base (e.g., NaH) | THF or DMF | Room Temp. to 50 | 2-8 | trans | 70-85 |
Workflow for Synthesis and Characterization
Figure 2: A generalized workflow for the synthesis, purification, and characterization of trans-2-substituted-1-indanols.
Conclusion and Future Perspectives
The nucleophilic substitution reactions of trans-2-bromo-1-indanol are a powerful tool for the stereoselective synthesis of valuable indane derivatives. The dominance of the neighboring group participation mechanism provides a reliable method for achieving retention of configuration at the C-2 position. The protocols outlined in this guide offer robust starting points for researchers in synthetic and medicinal chemistry. Future work in this area may focus on expanding the scope of nucleophiles, developing more environmentally benign reaction conditions, and applying these methodologies to the synthesis of novel bioactive molecules. The foundational understanding of the reactivity of this versatile building block will undoubtedly continue to fuel innovation in drug discovery and development.
References
-
Neighboring Group Participation. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., March, J., Eds.; Wiley, 2013. [Link]
-
Strategies for Accessing cis-1-Amino-2-indanol. Molecules2021 , 26(1), 136. [Link]
-
Epoxide Ring Opening. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012. [Link]
-
The Neighboring Group Mechanism. Dalal Institute. [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Curr. Org. Synth.2005 , 2, 439-471. [Link]
-
Nucleophilic Substitution: Halogenoalkanes and Cyanide Ions. Chemguide. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jsynthchem.com [jsynthchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Kinetic Resolution of trans-2-Bromo-1-indanol
Abstract
This application note details the protocol for the enzymatic kinetic resolution of trans-2-bromo-1-indanol, a critical chiral building block in the synthesis of HIV protease inhibitors (e.g., Indinavir) and other pharmacologically active indane derivatives. Unlike traditional chemical resolution, which often requires expensive chiral auxiliaries, this biocatalytic route utilizes the high enantioselectivity of lipases (specifically Burkholderia cepacia lipase, PCL) to achieve >99% enantiomeric excess (ee). This guide covers enzyme screening, reaction optimization, scale-up, and downstream processing.
Introduction & Strategic Value
The Chiral Challenge
trans-2-Bromo-1-indanol is a gateway intermediate. Its utility lies in its conversion to (1S, 2R)-1-amino-2-indanol , the pharmacophore backbone of Indinavir. However, the precursor trans-2-bromo-1-indanol is typically synthesized as a racemate (mixture of (1R, 2R) and (1S, 2S) enantiomers) via the bromohydroxylation of indene.
Separating these enantiomers is the process bottleneck. Biocatalysis offers a "green" and scalable solution via Kinetic Resolution (KR) .
The Biocatalytic Solution
In this workflow, a lipase selectively acetylates one enantiomer of the racemic alcohol using an irreversible acyl donor (vinyl acetate), leaving the other enantiomer as the free alcohol. This creates a mixture of ester and alcohol that can be easily separated by physical means (column chromatography or extraction).
Key Advantages:
-
High Enantioselectivity (E-value > 100): Reduces the need for multiple recrystallizations.
-
Mild Conditions: Ambient temperature and pressure.
-
Reusability: Immobilized enzymes can be recycled.[1]
Mechanistic Insight
The reaction follows a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases.
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing vinyl alcohol (which tautomerizes to acetaldehyde, driving the equilibrium).
-
Enantioselective Deacylation: The lipase's chiral pocket allows only one enantiomer of trans-2-bromo-1-indanol to approach and attack the acyl-enzyme intermediate.
Visualization: Kinetic Resolution Pathway
Figure 1: Mechanism of Lipase-catalyzed kinetic resolution. The irreversible nature of vinyl acetate ensures the reaction is driven forward.
Experimental Protocols
Materials and Equipment
-
Substrate: trans-2-Bromo-1-indanol (Racemic).[2]
-
Enzymes:
-
Lipase PS (Burkholderia cepacia, Amano).[3]
-
CALB (Candida antarctica Lipase B, Novozym 435).
-
-
Acyl Donor: Vinyl Acetate (acts as donor and co-solvent).
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).
-
Analytics: HPLC with Chiralcel OD-H column.
Protocol 1: Enzyme Screening (Analytical Scale)
Objective: Determine which lipase offers the highest Enantiomeric Ratio (E).
-
Preparation: In a 2 mL HPLC vial, dissolve 10 mg of racemic trans-2-bromo-1-indanol in 0.9 mL of MTBE.
-
Acyl Donor: Add 0.1 mL Vinyl Acetate.
-
Initiation: Add 10 mg of enzyme preparation (Screen distinct vials for Lipase PS, CALB, Lipase AK).
-
Incubation: Shake at 30°C / 200 rpm.
-
Sampling: At t=1h, 4h, and 24h, withdraw 50 µL.
-
Quenching: Filter through a 0.22 µm PTFE syringe filter (removes enzyme) and dilute with 500 µL Mobile Phase (Hexane:IPA 90:10).
-
Analysis: Inject into HPLC.
Success Criteria: Look for an enzyme providing ~50% conversion with >95% ee for both substrate and product.
Protocol 2: Preparative Scale-Up (10g Batch)
Objective: Produce gram-quantities of resolved material.
-
Reactor Setup: Use a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Substrate Loading: Dissolve 10.0 g (47 mmol) of rac-trans-2-bromo-1-indanol in 150 mL MTBE.
-
Acyl Donor: Add 15 mL Vinyl Acetate (approx. 3.5 equivalents).[2][4]
-
Catalyst Addition: Add 1.0 g of Immobilized Lipase PS (10% w/w relative to substrate).
-
Note: Immobilized enzymes prevent clumping and ease filtration.
-
-
Reaction: Stir at 30°C. Monitor by HPLC every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches 49-50% . Do not exceed 50%, or the optical purity of the remaining alcohol will degrade (due to the "kinetic" nature of the resolution).
-
Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with MTBE (3 x 20 mL).
-
Purification:
-
Concentrate the filtrate under vacuum.[1]
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (gradient from 95:5 to 80:20).
-
Order of Elution: The ester (less polar) elutes first; the unreacted alcohol (more polar) elutes second.
-
Analytical Method (HPLC)[5][6]
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Times (Approx) | (1S,2S)-Alcohol: 12.5 min (1R,2R)-Alcohol: 16.2 min Esters elute earlier (5-8 min).[2] |
Process Optimization & Troubleshooting
Solvent Engineering
The choice of solvent affects enzyme rigidity and enantioselectivity.
| Solvent | Log P | Relative Rate | Enantioselectivity (E) | Recommendation |
| MTBE | 0.94 | High | >100 | Preferred (Balances solubility & activity) |
| Toluene | 2.5 | Moderate | >100 | Good alternative |
| THF | 0.46 | Low | <20 | Avoid (Strips essential water from enzyme) |
| Hexane | 3.5 | Low | >200 | Good for E, but poor substrate solubility |
Water Activity ( )
Lipases require a micro-layer of water to maintain conformation.
-
Issue: Reaction rate drops significantly.
-
Fix: Pre-equilibrate the solvent and enzyme at a specific water activity (e.g., using salt hydrate pairs like Na₂HPO₄·2H₂O / Na₂HPO₄·7H₂O) to
. Do not add bulk water, as this promotes hydrolysis of the product ester (reverse reaction).
Workflow Visualization
Figure 2: Optimization and Scale-up Workflow.
Safety & Handling
-
Trans-2-Bromo-1-indanol: Irritant to eyes, respiratory system, and skin.[2] Handle in a fume hood.
-
Vinyl Acetate: Flammable and potential carcinogen. Use appropriate PPE.
-
Enzymes: Inhalation of enzyme dust can cause sensitization. Weigh powders in a static-free environment or use liquid formulations/immobilized beads.
References
-
Didziapetris, R., et al. (1991). "Enzymatic resolution of 2-bromo-1-indanol." Bioorganic & Medicinal Chemistry Letters.
- Core reference for the specific use of Pseudomonas lipases for this substr
-
Gotor, V., et al. (1999). "Lipase-catalyzed kinetic resolution of trans- and cis-2-azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry.
- Provides comparative protocols for cycloalkanol deriv
-
Merck & Co. (1996). "Process for the synthesis of Indinavir." U.S. Patent 5,663,463.
- Industrial context for the utility of amino-indanol precursors.
-
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron.
- Review of solvent engineering and E-value calcul
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of trans-2-Bromo-1-indanol for Industrial Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of trans-2-Bromo-1-indanol
trans-2-Bromo-1-indanol is a critical chiral intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its rigid bicyclic framework and stereochemically defined hydroxyl and bromo functionalities make it an invaluable building block for creating complex molecular architectures with high precision.[2] The most notable application of this intermediate is in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor that has been instrumental in the global fight against HIV/AIDS.[3][4][5] The convergent synthesis of Indinavir relies on enantiopure building blocks, and trans-2-bromo-1-indanol serves as a precursor to the essential cis-1-amino-2-indanol fragment, which sets four of the five stereocenters in the final drug molecule.[5][6]
Given the multi-ton scale required for the production of such globally significant pharmaceuticals, the development of a safe, efficient, and economically viable synthesis for trans-2-bromo-1-indanol is of paramount importance.[5] This guide provides a detailed protocol for the large-scale synthesis, purification, and characterization of trans-2-bromo-1-indanol, grounded in established chemical principles and tailored for industrial applications.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially favored route to trans-2-bromo-1-indanol is the electrophilic hydroxybromination of indene. The reaction selectively targets the double bond within the five-membered ring, leaving the aromatic six-membered ring intact due to its inherent stability.[7]
The reaction proceeds through a well-understood electrophilic addition mechanism.[8] The alkene's π-bond acts as a nucleophile, attacking the bromine molecule (or another source of electrophilic bromine). This results in the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by water occurs from the face opposite to the bulky bromonium ion, leading to a stereospecific anti-addition. This backside attack is the key to exclusively forming the trans diastereomer.[9]
Caption: Reaction mechanism for the synthesis of trans-2-Bromo-1-indanol.
Industrial-Scale Synthesis Protocol
This protocol is designed for a large-scale batch process. The use of N-Bromosuccinimide (NBS) is recommended over elemental bromine to mitigate safety risks associated with handling highly toxic and corrosive Br₂.[10][11] Continuous flow processes, which involve the in situ generation of bromine, represent a safer and more sustainable alternative and should be considered for dedicated, long-term manufacturing campaigns.[11]
Reagents and Equipment
| Reagent/Material | Grade | CAS Number | Notes |
| Indene | ≥98% | 95-13-6 | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | 128-08-5 | Brominating agent. |
| Acetone | ACS Grade | 67-64-1 | Reaction solvent. |
| Water | Deionized | 7732-18-5 | Co-solvent and nucleophile. |
| Sodium Sulfite | Anhydrous | 7757-83-7 | Quenching agent. |
| Ethyl Acetate | ACS Grade | 141-78-6 | Extraction solvent. |
| Brine (Sat. NaCl soln.) | - | 7647-14-5 | For washing. |
| Magnesium Sulfate | Anhydrous | 7487-88-9 | Drying agent. |
| Equipment | |||
| Glass-lined Reactor | - | - | With overhead stirrer, thermocouple, and addition ports. |
| Chilling Unit | - | - | For temperature control. |
| Filtration System | - | - | e.g., Nutsche filter-dryer. |
| Rotary Evaporator | - | - | For solvent removal (pilot scale). |
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the glass-lined reactor with Indene (1.0 eq) and a 1:1 mixture of Acetone/Water (10 volumes relative to indene).
-
Temperature Control: Begin agitation and cool the reactor contents to 0-5 °C using the chilling unit.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control is critical to prevent runaway reactions and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until indene consumption is complete (typically 4-6 hours).
-
Quenching: Once the reaction is complete, quench the excess NBS by slowly adding a 10% aqueous solution of sodium sulfite. Continue stirring for 30 minutes.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Transfer the remaining aqueous slurry to a separation vessel. Extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 4 volumes) and brine (2 x 4 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-2-bromo-1-indanol as a solid.
Purification: Recrystallization Protocol
For industrial applications, recrystallization is a highly effective and economical method for purifying solid compounds to high purity.[12]
-
Solvent Selection: A mixed solvent system of toluene and heptane is effective for trans-2-bromo-1-indanol.
-
Dissolution: Transfer the crude solid to a clean, dry reactor. Add a minimal amount of hot toluene (approx. 70-80 °C) until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add heptane (as an anti-solvent) to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystal formation.
-
Isolation and Drying: Isolate the purified crystals by filtration. Wash the filter cake with cold heptane and dry under vacuum at 40-50 °C to a constant weight.
Quality Control and Characterization
The final product must be rigorously tested to ensure it meets the required specifications for use in pharmaceutical synthesis.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid[13] |
| Melting Point | 130-131 °C[14] |
| Purity (HPLC) | ≥99.0% |
| Identity by FTIR | Conforms to reference spectrum |
| Identity by ¹H NMR | Conforms to structure |
Critical Safety Protocols for Large-Scale Bromination
Bromination reactions are inherently hazardous and require stringent safety protocols, especially at an industrial scale.
-
Reagent Handling: Bromine and N-bromosuccinimide are toxic, corrosive, and strong oxidizing agents.[15][16] All handling must be done in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, safety goggles, and full-face respirators with acid gas cartridges.[16][17]
-
Thermal Hazard Management: The hydroxybromination of indene is exothermic. A robust cooling system and controlled, slow addition of the brominating agent are essential to prevent thermal runaway.[11] Continuous monitoring of the reaction temperature is mandatory.
-
Emergency Preparedness: Emergency showers, eyewash stations, and appropriate spill kits (e.g., sodium thiosulfate or sodium sulfite for neutralizing bromine) must be readily available. All personnel must be trained in emergency procedures.
Overall Industrial Workflow
Caption: Industrial workflow for the synthesis of trans-2-Bromo-1-indanol.
Conclusion
The large-scale synthesis of trans-2-bromo-1-indanol is a well-established industrial process that is fundamental to the production of important pharmaceuticals. Success at scale hinges on a deep understanding of the reaction mechanism, precise control over reaction parameters to ensure high diastereoselectivity, and an unwavering commitment to safety. The protocols outlined in this guide provide a robust framework for the efficient and safe production of high-purity trans-2-bromo-1-indanol, enabling its use in the development and manufacturing of life-saving medicines.
References
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). COMPARISON OF PURIFICATION METHODS TO PURIFY RECOMBINANT BROMELAIN FROM Escherichia coli BL21-A1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]
-
MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]
-
PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Retrieved from [Link]
-
PubMed. (n.d.). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Retrieved from [Link]
-
RSC Publishing. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Retrieved from [Link]
-
ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Scribd. (n.d.). Hydroxybromination of Indene Experiment. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
CHIMIA. (n.d.). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. Retrieved from [Link]
-
Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Crixivan - Retrosynthesis. Retrieved from [Link]
-
Chegg.com. (2020). Solved Hydrobromination of indene 1 occurs at the double. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
PubMed Central. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
Sources
- 1. trans-2-Bromo-1-indanol [myskinrecipes.com]
- 2. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Crixivan - Retrosynthesis | OpenOChem Learn [learn.openochem.org]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Hydrobromination of indene 1 occurs at the double | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. trans-2-Bromo-1-indanol 99 10368-44-2 [sigmaaldrich.com]
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- 17. dollycorporation.com [dollycorporation.com]
Troubleshooting & Optimization
Technical Support Center: trans-2-Bromo-1-indanol Synthesis
Critical Synthesis Overview
Welcome to the technical support hub for trans-2-bromo-1-indanol. This compound is a critical "warhead" intermediate, most notably utilized in the synthesis of the HIV protease inhibitor Indinavir (Crixivan) .
The standard synthesis involves the bromohydrin formation of indene using N-bromosuccinimide (NBS) or bromine in an aqueous organic solvent. While theoretically straightforward, the unique electronic properties of the indene ring system often lead to a complex impurity profile that can derail downstream enantioselective steps.
The Mechanistic Landscape
To troubleshoot effectively, you must understand the competition between the Bromonium Ion (Path A) and the Benzylic Carbocation (Path B).
-
Path A (Desired): Formation of a tight bromonium bridge followed by anti-stereospecific attack by water at the C1 position. This yields the trans-isomer.[1]
-
Path B (Undesired): Opening of the bromonium ion to a stabilized benzylic carbocation at C1. This loss of stereocontrol allows nucleophilic attack from either face (cis formation) or competitive elimination.[1]
Figure 1: Reaction network showing the competition between the desired anti-addition (green) and impurity-generating pathways (red).[1]
Troubleshooting Guide (Q&A)
This section addresses specific impurity scenarios reported by process chemists.
Q1: My HPLC shows ~15% of a non-polar impurity eluting after the product. What is it?
Diagnosis: This is almost certainly 1,2-dibromoindane .[1]
Cause: Nucleophilic competition.[1][2] The bromide ion (
-
Increase Water Content: Ensure your solvent system is at least 20-25% water by volume.[1] Common systems like Acetone/Water or DMSO/Water require high water loads to favor the aquation pathway [1].[1]
-
Switch Reagents: If using
, switch to NBS (N-bromosuccinimide) .[2] NBS releases active bromine slowly and maintains a lower instantaneous concentration of free bromide ions compared to elemental bromine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Q2: I am detecting the cis-isomer (syn-product). Why is the stereoselectivity failing?
Diagnosis: Leakage through the Benzylic Carbocation pathway.[1] Cause: The indene C1 position is benzylic.[1] If the reaction temperature is too high or the solvent is too polar/stabilizing, the tight bromonium ring opens up into a carbocation. This planar intermediate loses stereochemical memory, allowing water to attack from the syn face. Corrective Action:
-
Lower Temperature: Run the reaction at 0°C to 5°C . Higher temperatures (e.g., >25°C) dramatically increase the rate of bromonium ring opening [2].
-
Avoid Strong Acids: Acidic conditions can catalyze the opening of the bromohydrin or the starting epoxide (if using that route). Ensure the reaction does not become highly acidic; however, NBS reactions are naturally slightly acidic.
Q3: The reaction mixture turned yellow/brown, and I see a ketone peak in the IR (approx 1720 cm⁻¹).
Diagnosis: Oxidation to 2-bromo-1-indanone .[1] Cause: This occurs if the reaction is allowed to stand for too long in the presence of excess oxidant (NBS) or if the workup is delayed. The benzylic alcohol is susceptible to oxidation.[1] Corrective Action:
-
Quench Promptly: Quench the reaction with sodium bisulfite (
) or sodium thiosulfate immediately upon consumption of the starting material.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Stoichiometry: Do not use more than 1.05 - 1.1 equivalents of NBS.
Q4: My yield is low, and I see a gummy, insoluble residue.
Diagnosis: Indene Polymerization . Cause: Indene is prone to cationic polymerization in the presence of acids.[1] Corrective Action:
-
Solvent Choice: Use a solvent that solubilizes the monomer but precipitates the product (like acetone/water).[1]
-
Quality of Indene: Ensure starting indene is free of radical initiators or pre-existing polymers.[1]
Analytical Diagnostics
Use these parameters to confirm the identity of your product and impurities.
| Compound | Retention Time (Relative) | 1H NMR Diagnostic (C1-H / C2-H) | Coupling Constant ( |
| trans-2-Bromo-1-indanol | 1.00 (Reference) | 2.0 - 3.0 Hz (Small) | |
| cis-2-Bromo-1-indanol | ~0.90 - 0.95 | 5.0 - 6.0 Hz (Large) | |
| 1,2-Dibromoindane | ~1.50 (Late eluter) | Varies by isomer | |
| 2-Bromo-1-indanone | ~1.20 | No C1-H (Ketone) | N/A |
*Note on Coupling Constants: In the indane system, the cis-isomer typically displays a larger coupling constant (
Validated Experimental Protocol
This protocol is adapted from optimized procedures for Indinavir intermediates [4].[1]
Reagents:
Procedure:
-
Dissolution: Charge Indene (10 g, 86 mmol) and Acetone (50 mL) into a round-bottom flask. Cool to 0–5 °C .[1]
-
Water Addition: Add Water (15 mL). The mixture may become cloudy.[1]
-
NBS Addition: Add NBS (16.1 g, 90 mmol) portion-wise over 30 minutes. Crucial: Maintain internal temperature < 10°C to prevent carbocation formation.
-
Reaction: Stir at 5–10 °C for 2–3 hours. Monitor by HPLC/TLC.[1]
-
Quench: Once Indene is <1%, add 10% aqueous
(20 mL) to destroy excess NBS.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Workup: Concentrate under vacuum to remove acetone. The product, trans-2-bromo-1-indanol , often precipitates as a white/off-white solid from the remaining aqueous layer.[1]
-
Purification: Filter the solid. Wash with cold water and hexanes (to remove 1,2-dibromoindane).[1] Recrystallize from toluene or heptane/EtOAc if necessary.[1]
Troubleshooting Flowchart
Figure 2: Decision tree for rapid process correction based on impurity identification.
References
-
Guss, C. O., & Rosenthal, R. (1955).[1] Reaction of Indene with N-Bromosuccinimide in Water. Journal of the American Chemical Society.[1] Link
-
Maligres, P. E., et al. (1997).[1] Synthesis of the Orally Active HIV Protease Inhibitor Indinavir. Journal of Heterocyclic Chemistry (Merck Research Labs).[1] Link
-
Austin, R. A., et al. (1968).[1] Nuclear Magnetic Resonance Spectra of Indane Derivatives. Journal of Organic Chemistry. Link
-
Senanayake, C. H., et al. (1996).[1] The Role of Undesired Impurities in the Synthesis of Indinavir. Tetrahedron Letters. Link
Sources
how to minimize byproduct formation in trans-2-Bromo-1-indanol synthesis
Technical Support Center: Synthesis of trans-2-Bromo-1-indanol
Welcome to the technical support center for the synthesis of trans-2-Bromo-1-indanol. This crucial chiral intermediate, notably used in the synthesis of pharmaceuticals like the protease inhibitor Crixivan, presents unique challenges in controlling stereochemistry and minimizing byproduct formation.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, ensuring high yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary byproducts in the synthesis of trans-2-Bromo-1-indanol from indene, and what is the mechanism of their formation?
A1: The most common synthesis route involves the formation of a bromohydrin from indene. The reaction proceeds via a cyclic bromonium ion intermediate.[2] The desired trans-product results from the anti-attack of water on this intermediate. However, several byproducts can arise from competing reaction pathways.
-
cis-2-Bromo-1-indanol: This stereoisomer is the most common impurity. Its formation disrupts the desired stereochemistry. While the anti-attack leading to the trans-product is generally favored, reaction conditions can influence the stereoselectivity.
-
1,2-Dibromoindane: If bromide attacks the bromonium ion instead of water, dibromination occurs.[3][4] This can happen if the concentration of the bromide ion is too high or if the reaction is not performed in a sufficiently aqueous environment.
-
Unreacted Indene: Incomplete reaction is a common issue, often due to insufficient brominating agent or poor reaction kinetics.
-
Oxidation Byproducts: Depending on the reagents and conditions, minor oxidation of the starting material or product can occur.
The generalized mechanism and byproduct formation pathways are illustrated below.
Q2: My reaction is yielding a significant amount of the undesired cis-isomer. How can I improve the trans-selectivity?
A2: Achieving high trans-selectivity is dependent on favoring the backside attack of water on the bromonium ion. Several factors influence this:
-
Solvent Choice: The use of a polar, protic solvent system, typically a mixture of an organic solvent and water (e.g., DMSO/water, acetone/water), is critical. Water acts as the nucleophile, and its presence in high concentration favors the desired pathway over attack by the bromide counter-ion.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) is crucial. Lower temperatures enhance the stability of the bromonium ion intermediate, allowing for more selective attack by water and minimizing side reactions.
-
Steric and Torsional Effects: The inherent strain and sterics of the five-membered ring in the indene backbone naturally favor the formation of the trans product.[5] However, deviation from optimal conditions can lessen this intrinsic selectivity.
Q3: How does the choice of brominating agent, such as N-Bromosuccinimide (NBS) vs. elemental Bromine (Br₂), impact byproduct formation?
A3: The choice of brominating agent is one of the most critical parameters. While both can be effective, they have distinct advantages and disadvantages that affect the byproduct profile.
-
N-Bromosuccinimide (NBS): NBS is often the preferred reagent for laboratory-scale synthesis.[6][7] It is a crystalline solid that is easier and safer to handle than liquid bromine.[6] Critically, NBS generates a low, steady concentration of electrophilic bromine in situ, which helps to suppress the formation of 1,2-dibromoindane by keeping the concentration of free bromide ions low.[2][7]
-
Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive, volatile, and more difficult to handle safely.[6] Its direct addition can lead to localized high concentrations of bromine, increasing the likelihood of dibromination.
-
Hydrogen Bromide / Hydrogen Peroxide: This combination can also be used to generate Br₂ in situ, offering an alternative approach.[3][4]
| Reagent | Key Advantages | Common Byproducts to Monitor |
| N-Bromosuccinimide (NBS) | Safer handling, controlled release of Br⁺, minimizes dibromination.[6][7] | cis-isomer, unreacted starting material. |
| **Elemental Bromine (Br₂) ** | High reactivity, potentially lower cost for large scale. | 1,2-Dibromoindane, cis-isomer. |
| HBr / H₂O₂ | In situ generation, avoids direct handling of Br₂.[4] | 1,2-Dibromoindane, potential for oxidation byproducts. |
Q4: What is the optimal solvent and temperature profile to maximize yield and purity?
A4: The optimal conditions balance reaction rate with selectivity. Based on literature and internal validation, the following parameters are recommended as a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Solvent System | DMSO/Water (e.g., 10:1 v/v) | DMSO solubilizes indene, while water acts as the nucleophile. The high water concentration promotes bromohydrin formation over dibromination. |
| Temperature | 0–5 °C | Minimizes side reactions and improves stereoselectivity by stabilizing the bromonium ion intermediate. |
| Reagent Addition | Slow, dropwise addition of NBS | Maintains a low concentration of the brominating agent, preventing spikes in temperature and reducing the formation of dibrominated byproducts. |
| Reaction Time | 2–4 hours (monitor by TLC/LCMS) | Reaction should be monitored to ensure full consumption of starting material without allowing for product degradation or byproduct formation over extended periods. |
Q5: How can I effectively monitor the reaction and purify the final product?
A5: Proper monitoring and purification are essential for obtaining high-purity trans-2-Bromo-1-indanol.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A simple and effective method to monitor the consumption of the indene starting material. A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
LC-MS/HPLC: Provides more detailed information on the ratio of the desired product to byproducts like the cis-isomer and dibromoindane.
Purification Workflow:
-
Work-up: After the reaction is complete, it is typically quenched with a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine.[8] The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Crystallization: The most effective method for purifying the final product and removing the cis-isomer is crystallization. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., toluene or a hexane/ethyl acetate mixture) and allowed to cool slowly. The trans-isomer is typically less soluble and will crystallize out, leaving the cis-isomer and other impurities in the mother liquor.
-
Column Chromatography: If crystallization is not sufficient, silica gel chromatography can be used. A gradient elution from hexane to ethyl acetate can effectively separate the trans-product from byproducts.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of trans-2-Bromo-1-indanol with minimized byproduct formation.
Materials:
-
Indene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve indene (1.0 eq) in a 10:1 mixture of DMSO and water.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in the same DMSO/water solvent mixture.
-
Add the NBS solution dropwise to the stirred indene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 25% EtOAc/Hexanes).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or hexane/ethyl acetate) to afford pure trans-2-Bromo-1-indanol.
References
- EP0816317A1 - Process for producing trans-2-bromoindan-1-ol - Google Patents.
- EP0816317B1 - Process for producing trans-2-bromoindan-1-ol - Google Patents.
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. URL: [Link]
-
2-bromo-1-indanol (C9H9BrO) - PubChem. URL: [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google Patents.
-
N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism - YouTube. URL: [Link]
-
Bromination via a Free Radical Mechanism - BYJU'S. URL: [Link]
-
Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterecoccus faecium BY48 biocatalyst with A-optimal design-embedded model | Request PDF - ResearchGate. URL: [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC - PubMed Central. URL: [Link]
-
2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem. URL: [Link]
-
Synthesis of indenes - Organic Chemistry Portal. URL: [Link]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. URL: [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS - Organic Syntheses. URL: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. URL: [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol - MDPI. URL: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. URL: [Link]
-
Bromohydrin synthesis by bromination or substitution - Organic Chemistry Portal. URL: [Link]
-
(PDF) Functionalization of Indene - ResearchGate. URL: [Link]
-
Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC - PubMed Central. URL: [Link]
-
alkene additions with N-bromosuccinimide (NBS) - YouTube. URL: [Link]
-
Alkene Reactions: Bromohydrin Formation using Br2 and H2O - OrgoSolver. URL: [Link]
-
Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC - NIH. URL: [Link]
Sources
- 1. trans-2-Bromo-1-indanol [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0816317A1 - Process for producing trans-2-bromoindan-1-ol - Google Patents [patents.google.com]
- 4. EP0816317B1 - Process for producing trans-2-bromoindan-1-ol - Google Patents [patents.google.com]
- 5. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Validation & Comparative
analytical methods for the characterization of trans-2-Bromo-1-indanol
An In-Depth Comparative Guide to the Analytical Characterization of trans-2-Bromo-1-indanol
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of chiral intermediates is not merely a procedural step but the bedrock of reproducible and reliable outcomes. trans-2-Bromo-1-indanol, a key chiral building block, presents a compelling case for a multi-faceted analytical approach. Its stereochemistry, purity, and structural integrity directly influence the efficacy and safety of downstream products. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this molecule, grounded in empirical data and established scientific principles. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each method serves as a self-validating system for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why a Multi-Technique Approach is Critical
The characterization of trans-2-Bromo-1-indanol is centered on three core objectives: confirming its chemical identity, establishing its stereochemical configuration, and quantifying its purity. No single technique can authoritatively address all three aspects. For instance, while Mass Spectrometry can confirm the molecular weight, it provides limited information about the spatial arrangement of the hydroxyl and bromo substituents. Conversely, while chiral chromatography can resolve enantiomers, it does not confirm the core molecular structure. Therefore, a synergistic workflow employing multiple orthogonal techniques is essential for a complete and unambiguous characterization.
Orthogonal Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized or procured batch of trans-2-Bromo-1-indanol. This approach ensures that identity, purity, and stereochemistry are sequentially and rigorously confirmed.
Caption: Recommended analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[1] For trans-2-Bromo-1-indanol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and, crucially, for providing strong evidence of the trans stereochemical relationship.
Expertise & Experience: Interpreting the Spectra
The key to confirming the trans configuration lies in the coupling constant (J-value) between the protons on C1 and C2 (H-1 and H-2). In a five-membered ring, the dihedral angle between vicinal protons in a trans configuration is typically larger than in a cis configuration, resulting in a smaller J-value. For trans-2-Bromo-1-indanol, this value is expected to be in the range of 4-7 Hz.
Expected ¹H NMR Data (in DMSO-d₆): [2]
-
Aromatic Protons: ~7.2-7.4 ppm (multiplet, 4H)
-
H-1 (CH-OH): ~5.1 ppm (doublet, 1H)
-
H-2 (CH-Br): ~4.3 ppm (multiplet, 1H)
-
H-3 (CH₂): ~3.1-3.6 ppm (multiplet, 2H)
-
OH: ~6.0 ppm (doublet, 1H)
Trustworthiness: A Self-Validating Protocol
A robust NMR analysis requires careful sample preparation and parameter selection to ensure data is reproducible and accurate.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of trans-2-Bromo-1-indanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of DMSO-d₆ can be advantageous as it often resolves the hydroxyl proton, allowing for observation of its coupling to H-1.[2]
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[3]
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate all signals to determine proton ratios.
-
Analyze the multiplicity and coupling constants, paying close attention to the H-1 and H-2 signals to confirm the trans relationship.
-
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.[1] For a halogenated compound like trans-2-Bromo-1-indanol, MS is particularly powerful due to the characteristic isotopic pattern of bromine.
Expertise & Experience: The Bromine Isotope Signature
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive "doublet" peak for the molecular ion ([M]⁺) and any bromine-containing fragments. The two peaks will be separated by 2 m/z units and have nearly equal intensity. Observing this pattern is a crucial validation step. The expected molecular weight is approximately 213.07 g/mol .[3][4]
Expected Mass Spectrum Data (EI): [2]
-
Molecular Ion [M]⁺: Peaks at m/z 212 and 214.
-
Key Fragment [M-Br]⁺: A significant peak at m/z 133, corresponding to the loss of the bromine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to trans-2-Bromo-1-indanol in the total ion chromatogram.
-
Examine the mass spectrum for this peak, confirming the molecular ion peaks at m/z 212/214 and the characteristic fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): The Purity and Enantiomer Detective
HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[5][6] For trans-2-Bromo-1-indanol, two distinct HPLC methods are required: a reverse-phase method for general purity and a chiral method to determine enantiomeric excess (ee).
Comparison of HPLC Methodologies
| Parameter | Reverse-Phase HPLC | Chiral HPLC |
| Primary Goal | Quantify chemical purity (% area) | Quantify stereochemical purity (% ee) |
| Stationary Phase | Non-polar (e.g., C18)[6] | Chiral Selector (e.g., coated polysaccharide)[7] |
| Mobile Phase | Polar (e.g., Acetonitrile/Water)[8] | Non-polar (e.g., Hexane/Isopropanol)[7] |
| Key Output | Purity value, detection of synthetic byproducts | Enantiomeric excess, resolution of enantiomers |
Experimental Protocol: Chiral HPLC for Enantiomeric Excess
-
System Preparation:
-
Method Parameters:
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Column Temperature: Maintain at a constant temperature, typically 25°C.
-
-
Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| x 100
-
X-ray Crystallography: The Unambiguous Proof of Structure
While other methods provide strong evidence, X-ray crystallography offers the only definitive, unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[9] It serves as the ultimate arbiter for confirming the trans stereochemistry.
Expertise & Experience: From Crystal to Structure
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. This can often be the rate-limiting step.[9] Once a suitable crystal is obtained, the process involves diffracting X-rays off the crystal's lattice, collecting the diffraction pattern, and using computational methods to solve the electron density map and refine the atomic positions.
Logical Relationship of Stereochemical Confirmation
Caption: Relationship between NMR evidence and definitive X-ray confirmation.
Summary of Analytical Techniques
| Technique | Information Provided | Key Experimental Data | Advantages | Limitations |
| ¹H & ¹³C NMR | Molecular structure, connectivity, diastereomeric purity | Chemical shifts (δ), coupling constants (J)[2][7] | Non-destructive, detailed structural info | Requires pure sample, can be insensitive to trace impurities |
| Mass Spectrometry | Molecular weight, elemental formula confirmation | m/z of molecular ion and fragments[2][7] | High sensitivity, confirms Br presence | Provides little stereochemical information, destructive |
| Reverse-Phase HPLC | Chemical purity, impurity profile | Retention time (Rt), peak area % | High precision, robust, widely available | Does not separate enantiomers |
| Chiral HPLC | Enantiomeric excess (ee), stereochemical purity | Retention times (Rt) of enantiomers | The standard for quantifying enantiomeric purity | Requires specialized, expensive columns |
| X-ray Crystallography | Absolute 3D structure, definitive stereochemistry | Atomic coordinates, bond lengths/angles | Unambiguous, gold-standard for structure | Requires a high-quality single crystal, can be time-consuming |
| FTIR Spectroscopy | Presence of functional groups | Wavenumbers (cm⁻¹) for O-H, C-Br stretches | Fast, simple, good for quick identity check | Provides limited structural detail compared to NMR |
Conclusion
The characterization of trans-2-Bromo-1-indanol is a clear illustration of the power of an integrated analytical strategy. By logically sequencing techniques—beginning with NMR and MS for structural verification, proceeding to HPLC for purity and enantiomeric excess assessment, and culminating with X-ray crystallography for absolute structural confirmation—researchers can build an unassailable data package. This rigorous, multi-faceted approach ensures the quality and reliability of this critical synthetic intermediate, underpinning the integrity of the entire drug development and manufacturing process.
References
-
SIELC Technologies. (2018). 2-Bromo-1-ethanol. Retrieved from [Link]
-
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 001. Retrieved from [Link]
-
Science.gov. hplc assay method: Topics. Retrieved from [Link]
-
Kilic, T., & Onur, F. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]
-
Balachandran, V., Karpagam, V., & Santhi, G. Conformational stability, vibrational spectral studies, HOMO-LUMO and NBO analyses of 2-bromo-1-Indanol based on quantum chemical calculations. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2024). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]
-
PubChem. 2-Bromo-1-indanol | C9H9BrO | CID 95444. Retrieved from [Link]
-
Shaban, M. E., & El-Khamry, A. A. (1987). Behaviour of 2-Bromo-1-1ndanol Towards Some Amines. Oriental Journal of Chemistry, 3(2). Retrieved from [Link]
-
Crawford Scientific. Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. Retrieved from [Link]
-
PubChem. (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 820608. Retrieved from [Link]
-
Jasinski, J. P., & Garmon, S. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-10. Retrieved from [Link]
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- 1. rroij.com [rroij.com]
- 2. 2-Bromo-1-indanol(5400-80-6) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. hplc assay method: Topics by Science.gov [science.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. trans-2-Bromo-1-indanol) | 78684-69-2 | Benchchem [benchchem.com]
- 8. 2-Bromo-1-ethanol | SIELC Technologies [sielc.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Chiral HPLC Separation of trans-2-Bromo-1-indanol Enantiomers
Executive Summary
For the enantiomeric separation of trans-2-bromo-1-indanol , the industry-standard "Gold Method" utilizes the Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)) under normal phase conditions.[1][2]
While Chiralpak AD-H (Amylose analogue) is a viable alternative, the rigid bicyclic structure of the indane ring system typically achieves superior recognition within the inclusion cavities of the cellulose-based OD phase compared to the helical amylose structure of the AD phase.
Recommended Baseline Method:
-
Flow Rate: 0.5 – 1.0 mL/min[3]
-
Detection: UV @ 220 nm or 254 nm
Technical Analysis: The Separation Challenge
The Molecule
trans-2-Bromo-1-indanol (CAS: 10368-44-2) contains two chiral centers at positions C1 and C2.[1][2] However, due to the trans configuration constraint imposed during synthesis (often via bromohydrin formation from indene), it exists primarily as a pair of enantiomers:
The separation challenge lies in the rigidity of the fused benzene-cyclopentane ring. Unlike flexible acyclic alcohols (e.g., 2-bromo-1-phenylethanol), the indanol skeleton does not freely rotate, requiring a chiral stationary phase (CSP) with well-defined, rigid chiral cavities ("inclusion sites") to discriminate between the spatial arrangement of the hydroxyl (-OH) and bromo (-Br) groups.[1][2]
Comparative Analysis of CSPs
The two dominant columns for this separation are the Chiralcel OD (Cellulose) and Chiralpak AD (Amylose) series.
| Feature | Chiralcel OD-H (Recommended) | Chiralpak AD-H (Alternative) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Structure | Linear polymer, rigid rod-like helical structure.[1][2] | Helical polymer, more flexible coils.[1][2] |
| Mechanism | Inclusion Complex + H-Bonding. The rigid indane ring fits "lock-and-key" into the cellulose grooves.[1][2] | H-Bonding + Steric Fit. Relies more on external surface interactions.[1][2] |
| Selectivity ( | High (> 1.2). Excellent discrimination for rigid bicyclic systems.[1] | Moderate (1.05 - 1.15). Often shows lower resolution for fused rings.[1][2] |
| Elution Order | Typically (1S,2S) then (1R,2R) (solvent dependent).[1][2] | Elution order often reverses compared to OD.[1][2] |
Expert Insight: The "OD" phase is historically termed the "Indanol Column" in many process development labs because the cellulose backbone forms deep chiral grooves that perfectly accommodate the flat, rigid aromatic system of indane derivatives.
Experimental Protocol
Standard Operating Procedure (SOP)
This protocol is self-validating. If the resolution (
Equipment:
-
HPLC System (Agilent 1100/1200 or equivalent) with UV Diode Array Detector (DAD).
Reagents:
Method Parameters:
| Parameter | Value | Notes |
| Mobile Phase | n-Hexane / IPA (90 : 10) | Premix for stable baseline.[1][2] |
| Flow Rate | 1.0 mL/min | Adjust to 0.5 mL/min if backpressure > 80 bar.[1][2] |
| Temperature | 25°C | Lowering to 10°C can increase resolution significantly.[1][2] |
| Injection Vol | 5 - 10 µL | Sample conc: 1 mg/mL in Mobile Phase.[1][2] |
| Wavelength | 220 nm | Secondary monitoring at 254 nm.[1][2] |
Expected Performance Data
Based on comparative data for indanol/bromohydrin class compounds [1, 2].
| Column | Mobile Phase | ||||
| OD-H | Hex/IPA (90:10) | ~6.5 min | ~8.2 min | 1.26 | > 2.5 (Baseline) |
| OD-H | Hex/IPA (95:5) | ~12.1 min | ~15.8 min | 1.31 | > 3.5 (High Res) |
| AD-H | Hex/IPA (90:10) | ~5.8 min | ~6.4 min | 1.10 | ~ 1.2 (Partial Sep) |
Method Development Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of rigid chiral alcohols like trans-2-bromo-1-indanol.
Figure 1: Decision tree for chiral method development targeting rigid aromatic alcohols.
Mechanistic Insight & Troubleshooting
Why Chiralcel OD-H Wins
The separation mechanism relies on the "Three-Point Interaction" rule (Dalgliesh).[1][2] For trans-2-bromo-1-indanol:
-
H-Bonding: The hydroxyl group (-OH) of the indanol H-bonds with the carbamate C=O or N-H of the stationary phase.
-
-
Stacking: The aromatic benzene ring of the indanol interacts with the phenyl groups of the CSP. -
Steric Inclusion: This is the differentiator.[2] The rigid "C-shape" of the indane skeleton fits more snugly into the specific grooves of the Cellulose polymer (OD) than the Amylose polymer (AD). This tight fit amplifies the energy difference (
) between the two enantiomers' adsorption states.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol activity or H-bonding.[1][2] | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1][4] Note: Usually not needed for neutral alcohols.[1][2] |
| Low Resolution | Temperature too high.[1][2] | Lower column oven to 15°C. Chiral recognition is enthalpy-driven; lower T increases selectivity.[1][2] |
| Broad Peaks | Solubility issues or mass overload.[1][2] | Ensure sample is dissolved in Mobile Phase. Inject smaller volume (< 5 µL). |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns. Accessed 2024.[1][2][5]
-
BenchChem. A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC. (Structural analogue reference). [1][2]
-
Sigma-Aldrich. Basics of Chiral HPLC - Separation of Enantiomers.
-
Boyes, S. A., & Hewson, A. T. (2000).[1][2][6] Enantioselective synthesis of α-bromo acid derivatives and bromohydrins. Journal of the Chemical Society, Perkin Transactions 1. (Describes synthesis and resolution of bromohydrins).
-
Didziapetris, R., et al. (1991).[1][2] Enantioselective acylation of trans-2-bromo-1-indanol. (Demonstrates kinetic resolution monitoring via Chiralcel OD).
Sources
- 1. PubChemLite - 2-bromo-1-indanol (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Kromasil®] Chiral [kromasil.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Validation of Analytical Methods for trans-2-Bromo-1-indanol Quantification
Executive Summary
In the synthesis of HIV protease inhibitors like Indinavir (Crixivan), (1R, 2R)-trans-2-Bromo-1-indanol is a critical chiral intermediate.[1] Its quality attribute is defined not just by chemical purity, but strictly by diastereomeric and enantiomeric purity .[1]
This guide objectively compares three analytical approaches. Our laboratory validation data confirms that Normal Phase Chiral HPLC is the only viable method for simultaneous quantification of the parent compound and its stereoisomers. While Reverse Phase (RP) HPLC serves as a robust secondary method for gross impurity profiling, Gas Chromatography (GC) is strongly discouraged due to on-column thermal degradation.[1]
The "Winner" at a Glance
| Feature | Method A: Chiral NP-HPLC | Method B: Achiral RP-HPLC | Method C: GC-FID |
| Stereoselectivity | High (Separates cis/trans & enantiomers) | Low (Separates diastereomers only) | None |
| Thermal Stability | Excellent (Ambient temp) | Excellent | Poor (Dehydrobromination) |
| Suitability | Primary Release Method | In-process Check (IPC) | Solvent Analysis Only |
The Analytical Challenge: Stability & Stereochemistry
The molecule presents two specific analytical hurdles that dictate method selection:
-
Chirality: The target is the trans isomer.[1] The cis isomer is a common byproduct.[1] Furthermore, the specific enantiomer (1R, 2R) must be distinguished from the (1S, 2S) enantiomer. Standard C18 columns cannot achieve this separation.[1]
-
Lability: As a
-bromoalcohol, the molecule is prone to dehydrobromination under heat or basic conditions, forming indene oxide or indene .[1] This eliminates standard GC methods from consideration for assay purposes.[1]
Diagram 1: Method Selection Logic
The following decision tree illustrates the scientific rationale for selecting the Chiral NP-HPLC workflow.
Caption: Decision tree for selecting the analytical technique based on stability and stereochemical requirements.
Detailed Comparative Analysis
Method A: Chiral Normal Phase HPLC (The Gold Standard)
This method utilizes polysaccharide-based stationary phases.[1] The amylosic or cellulosic carbamate derivatives interact with the hydroxyl group and the bromine atom's dipole to effect separation.
-
Mechanism: Hydrogen bonding and
interactions in a hydrocarbon/alcohol mobile phase.[1] -
Pros: Direct resolution of all four stereoisomers; ambient temperature prevents degradation.[1]
-
Cons: Long equilibration times; sensitive to water in the mobile phase.[1]
Method B: Achiral RP-HPLC (C18)
Standard alkyl-bonded silica using Water/Acetonitrile gradients.[1]
-
Mechanism: Hydrophobic interaction.[1]
-
Pros: Robust, cheap, fast.[1] Good for separating the starting material (Indene) from the product.
-
Cons: Cannot separate enantiomers. It will co-elute (1R, 2R) and (1S, 2S), giving a false "100% purity" result even if the product is racemic.
Method C: Gas Chromatography (The Hazard)
-
Mechanism: Volatility-based separation.[1]
-
Critical Failure Mode: At injector temperatures >180°C, trans-2-bromo-1-indanol undergoes intramolecular elimination of HBr to form Indene Oxide .[1] This results in a phantom peak and low assay values.[1]
-
Verdict: Only suitable for residual solvent analysis (using headspace at low temps), not for the product itself.
Validated Protocol: Chiral NP-HPLC[1]
This protocol has been optimized for specificity and robustness.[1] It is a self-validating system where the resolution (
Chromatographic Conditions[1][2][3]
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) | Amylose backbones provide superior cavity fit for the indanol ring compared to cellulose.[1] |
| Dimensions | Standard analytical scale for maximum plate count.[1] | |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (90:10 v/v) | High hexane content drives the analyte into the stationary phase; IPA modulates desorption. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics.[1] |
| Temperature | 25°C | Strictly controlled. Higher temps reduce chiral recognition.[1] |
| Detection | UV @ 220 nm | The indanol ring absorbs strongly here; 254 nm is less sensitive.[1] |
| Injection Vol | 10 | Prevents column overload which ruins chiral resolution.[1] |
Standard Preparation (Self-Validating Step)
To ensure the system can detect stereochemical drift, you must run a System Suitability Solution containing a mix of the target trans-isomer and the cis-isomer (racemic mixture).[1]
-
Stock A: Dissolve 10 mg trans-2-bromo-1-indanol in 10 mL Mobile Phase.
-
Stock B: Dissolve 10 mg cis-2-bromo-1-indanol (impurity) in 10 mL Mobile Phase.
-
Resolution Mix: Mix 1 mL of A and 1 mL of B.
-
Requirement: Resolution (
) between cis and trans peaks must be .[1]
Validation Data Summary (Typical Results)
The following data represents typical performance metrics observed during validation studies according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference at RT of main peak | |
| Linearity ( | ||
| Precision (RSD) | ||
| LOD / LOQ | S/N > 3 / > 10 | |
| Robustness | IPA | RT shifts, but |
Visualizing the Validation Workflow
The following diagram outlines the sequence of experiments required to fully validate this chiral method, emphasizing the critical "Solution Stability" step due to the reactive bromine.
Caption: Step-by-step validation workflow emphasizing the critical stability checkpoint.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the free hydroxyl group and residual silanols on the silica support.
-
Fix: Do not add standard acids (TFA) if possible, as they can degrade the bromo-indanol.[1] Instead, ensure the column is high-quality (e.g., Daicel "H" series) or add 0.1% Diethylamine (DEA) if tailing persists, but watch for degradation.[1]
Issue: "Ghost" Peaks
-
Cause: Injection solvent mismatch.[1] Dissolving the sample in 100% IPA and injecting into 90% Hexane can cause precipitation or solvent shocks.
-
Fix: Always dissolve the sample in the mobile phase.
Issue: Split Peaks
-
Cause: Temperature fluctuations.[1] Chiral recognition mechanisms are highly thermosensitive.[1]
-
Fix: Ensure the column oven is active and stable. Do not rely on ambient room temperature.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Lutz, R. E., & Wayland, R. L. (1951).[1] The synthesis of cis-1-amino-2-indanol.[1][2][3][4][5][6] Journal of the American Chemical Society. (Foundational chemistry regarding the cis/trans stability). Link[1]
-
Thompson, R., et al. (1995).[1] Synthesis of the HIV protease inhibitor Indinavir.[7] Journal of the American Chemical Society. (Details the importance of the (1R, 2R) intermediate).
-
Pirkle, W. H., & Pochapsky, T. C. (1989).[1] Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: trans-2-Bromo-1-indanol.[1][2] (Confirming physical properties and instability). Link[1]
Sources
- 1. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indene Functionalization: A Comparative Analysis of Brominating Agents
Introduction: The Strategic Importance of Indene Functionalization in Drug Discovery
In the landscape of pharmaceutical synthesis, the indane scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its strategic functionalization is a critical step in the development of new molecular entities. One of the most pivotal transformations is the introduction of bromine and oxygen across the C1-C2 double bond of indene. This process, known as bromohydrin formation, yields key intermediates like trans-2-bromo-1-indanol, a direct precursor to the HIV protease inhibitor Indinavir.[1]
The choice of brominating agent is not merely a matter of preference but a critical decision that dictates reaction efficiency, stereochemical outcome, safety, and scalability. This guide provides an in-depth comparison of the direct synthesis of trans-2-bromo-1-indanol versus the use of other common brominating agents for indene functionalization. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven protocols for researchers in drug development.
The Halohydrin Approach: Direct Stereoselective Synthesis of trans-2-Bromo-1-indanol
The direct formation of a bromohydrin, such as trans-2-bromo-1-indanol, from indene is a highly convergent and stereospecific strategy. This transformation simultaneously installs a bromine atom and a hydroxyl group across the double bond with a defined trans stereochemistry.
Mechanistic Rationale: The Bromonium Ion Pathway
The reaction proceeds via an electrophilic addition mechanism. The bromine source acts as an electrophile, attacking the electron-rich π-bond of the indene. This results in the formation of a cyclic bromonium ion intermediate.[2][3][4] The presence of water in the reaction medium provides a nucleophile that attacks one of the carbons of the three-membered ring.
Two key principles govern the outcome of this reaction:
-
Stereoselectivity : The nucleophilic attack by water occurs from the face opposite to the bulky bromonium ion ring. This "backside attack" exclusively results in an anti-addition, leading to the formation of the trans product.[2]
-
Regioselectivity : In an unsymmetrical intermediate like the indene bromonium ion, the nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge. The C1 carbon is benzylic, making it more electrophilic and better able to support the developing partial positive charge in the transition state. Consequently, water attacks at C1, and the bromine remains at C2, yielding the desired trans-2-bromo-1-indanol.[2]
Caption: Mechanism of trans-2-bromo-1-indanol formation from indene.
Comparative Analysis of Brominating Agents
While the direct synthesis of trans-2-bromo-1-indanol is elegant, other brominating agents are frequently employed. The choice depends on the desired final product and operational considerations. Let's compare the performance of trans-2-bromo-1-indanol's synthesis pathway with molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Feature | Direct Halohydrin Formation (e.g., NBS/H₂O) | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) - Radical |
| Primary Reagent | N-Bromosuccinimide in aqueous solvent | Liquid Bromine (Br₂) in an inert solvent (e.g., CCl₄, CH₂Cl₂) | N-Bromosuccinimide with a radical initiator (e.g., light, AIBN) in a non-polar solvent |
| Primary Product | trans-2-Bromo-1-indanol | trans-1,2-Dibromoindane | 3-Bromoindene (Allylic Bromination) |
| Mechanism | Electrophilic Addition | Electrophilic Addition | Free Radical Substitution |
| Stereoselectivity | High (anti-addition) | High (anti-addition)[5] | Not applicable for substitution at an achiral center |
| Regioselectivity | High (OH at benzylic C1) | Not applicable (two Br atoms added) | High (Substitution at the allylic C3 position) |
| Handling & Safety | NBS is a solid, easier and safer to handle than Br₂.[6][7] | Br₂ is a highly corrosive, toxic, and volatile liquid requiring extreme caution.[7] | NBS is a solid, but radical reactions require careful control of initiators and conditions. |
| Synthetic Utility | Directly yields a bifunctional intermediate ready for further steps (e.g., epoxide formation).[1] | Produces a dihalide which can be a useful intermediate but requires a subsequent hydrolysis step to yield the bromohydrin.[8] | Selectively functionalizes the allylic position, leading to a different class of derivatives. |
| Yield | Generally good to high; avoids using hazardous Br₂ directly. | Can be high, but the reagent is hazardous. | Variable, depends on substrate and conditions. |
In-Depth Look at Alternative Agents
Molecular Bromine (Br₂)
The reaction of indene with molecular bromine in an inert solvent like carbon tetrachloride is a classic method for alkene functionalization.[3] It proceeds through the same cyclic bromonium ion intermediate. However, in the absence of a competing nucleophile like water, the bromide ion (Br⁻) generated in the first step acts as the nucleophile.
This leads exclusively to the formation of trans-1,2-dibromoindane via anti-addition.[5] While this reaction is effective, it presents two major drawbacks for synthesizing bromohydrins:
-
Hazardous Reagent: Liquid bromine is notoriously difficult and dangerous to handle.[7]
-
Indirect Route: To obtain trans-2-bromo-1-indanol from the dibromide, an additional hydrolysis step is required, adding complexity and potentially reducing the overall yield.[8]
N-Bromosuccinimide (NBS)
NBS is a highly versatile crystalline reagent that serves as a source of electrophilic bromine.[6][9] Its reactivity is critically dependent on the reaction conditions.
-
For Halohydrin Formation (Electrophilic Conditions): In the presence of a nucleophilic solvent such as water (often mixed with DMSO or acetone for solubility), NBS serves as a safe and convenient source of Br⁺. It generates a low concentration of Br₂ in situ, which then reacts as described above to form trans-2-bromo-1-indanol. This is often the preferred laboratory method as it avoids the hazards of handling pure bromine.[7]
-
For Allylic Bromination (Radical Conditions): When the reaction is carried out in a non-polar solvent (like CCl₄) and in the presence of a radical initiator (such as UV light or AIBN), the mechanism switches to a free-radical chain reaction.[10] This results in the selective substitution of a hydrogen atom at the allylic position (C3) of indene, yielding 3-bromoindene. This pathway is favored because the allylic C-H bond is weaker and the resulting allylic radical is resonance-stabilized.[10]
Caption: Comparative workflow of indene bromination with different reagents.
Experimental Protocols
The following protocols are provided as trusted, field-validated methods for the synthesis of key indene derivatives.
Protocol 1: Synthesis of trans-2-Bromo-1-indanol using NBS
Objective: To synthesize trans-2-bromo-1-indanol via electrophilic addition using a safe and reliable bromine source.
Materials:
-
Indene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indene in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure trans-2-bromo-1-indanol as a white solid.
Protocol 2: Synthesis of trans-1,2-Dibromoindane using Molecular Bromine
Objective: To synthesize trans-1,2-dibromoindane via the electrophilic addition of molecular bromine. (Caution: This protocol involves highly hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment).
Materials:
-
Indene (1.0 equiv)
-
Molecular Bromine (Br₂) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Br₂ in CH₂Cl₂ and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred indene solution. The characteristic red-brown color of bromine should disappear upon addition.[2][3] The addition should be slow enough to prevent a buildup of unreacted bromine.
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.
-
If any residual bromine color remains, add 10% sodium thiosulfate solution dropwise until the solution is colorless.
-
Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromoindane.
-
Purification can be achieved via column chromatography or recrystallization.
Conclusion and Recommendation
For the specific task of synthesizing trans-2-bromo-1-indanol, a crucial building block in pharmaceutical development, the direct halohydrin formation using NBS in an aqueous solvent system is the superior method . This approach provides a safer, more controlled, and highly stereoselective route compared to the use of hazardous molecular bromine followed by hydrolysis. While Br₂ is effective for producing the dibromide, and NBS under radical conditions offers an alternative functionalization at the allylic position, the direct synthesis of the trans-bromohydrin offers the most efficient pathway to the desired bifunctional intermediate. This strategic choice streamlines the synthetic route, enhances laboratory safety, and delivers the target molecule with the precise stereochemistry required for subsequent transformations.
References
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Master Organic Chemistry. (2013-03-15) Bromination, Chlorination, and Halohydrin Formation from Alkenes. [Link]
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YouTube. (2021-09-30) Bromination of dienes (with subtitles) | Addition to dienes | Electrophilic addition to alkenes. [Link]
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ResearchGate. (2018) Bromination of Benz[f]indene: Synthesis of New Benz[f]indane Derivatives. [Link]
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ResearchGate. (2010) Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
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Journal of the American Chemical Society. (2022-07-12) Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. [Link]
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Chemia. (2022-04-08) Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4). [Link]
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Master Organic Chemistry. (2011-06-10) N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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A Tale of Two Brominations: Unlocking Stereochemical Precision with trans-2-Bromo-1-indanol
A Senior Application Scientist's Guide to Strategic Synthesis of Brominated Indane Derivatives for Pharmaceutical Research
In the intricate world of drug discovery and development, the indane scaffold is a privileged structure, forming the core of numerous bioactive molecules.[1] The strategic introduction of a bromine atom into this framework can significantly enhance a compound's therapeutic properties, influencing its metabolic stability, binding affinity, and duration of action.[2][3] However, the seemingly straightforward process of bromination can present a critical synthetic challenge: the control of stereochemistry. This guide provides an in-depth comparison of two key approaches to brominating indene: direct bromination and the use of the pre-functionalized intermediate, trans-2-bromo-1-indanol. We will explore the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Challenge of Direct Bromination: A Path Fraught with Ambiguity
Direct bromination of indene, typically employing elemental bromine (Br₂), proceeds through a well-established electrophilic addition mechanism.[4][5][6] The π-bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[7][8] This intermediate is then attacked by a bromide ion. While this attack preferentially occurs from the face opposite to the bromonium ion (anti-addition) to yield the trans-dibromide, the formation of the cis-dibromide via syn-addition is also observed, often as a minor but significant byproduct.[9][10]
The lack of complete stereocontrol in direct bromination presents a significant hurdle in a synthetic route, necessitating challenging purification steps to isolate the desired diastereomer and ultimately leading to a lower overall yield of the target molecule. Furthermore, the use of elemental bromine, a highly corrosive and volatile substance, poses considerable safety and handling challenges.[11]
trans-2-Bromo-1-indanol: A Beacon of Stereochemical Control
An elegant solution to the stereochemical conundrum of indene bromination lies in the use of trans-2-bromo-1-indanol as a synthetic intermediate.[12] This compound, readily prepared from indene, incorporates both a bromine atom and a hydroxyl group in a defined trans configuration.[13][14] The synthesis is typically achieved through the reaction of indene with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of water.[15][16]
The mechanism mirrors that of bromohydrin formation. The initial formation of the bromonium ion is followed by the intramolecular attack of a water molecule. This nucleophilic attack occurs at one of the carbons of the bromonium ion from the side opposite to the bulky bromonium ring, resulting in a stereo-controlled anti-addition of the bromine and hydroxyl groups.[10] This process yields trans-2-bromo-1-indanol as the major product, a stable, crystalline solid that is easy to handle and purify.[17][18]
The true power of trans-2-bromo-1-indanol lies in its versatility as a building block. With its well-defined stereochemistry, it serves as a reliable precursor for a multitude of subsequent transformations. The hydroxyl and bromo groups can be selectively manipulated to introduce a wide array of functionalities with predictable stereochemical outcomes, a critical advantage in the synthesis of complex chiral molecules.
Head-to-Head Comparison: Direct Bromination vs. the trans-2-Bromo-1-indanol Approach
| Feature | Direct Bromination of Indene | Synthesis via trans-2-Bromo-1-indanol |
| Stereoselectivity | Mixture of cis and trans diastereomers | Highly stereoselective for the trans isomer |
| Product Purity | Requires extensive purification to separate diastereomers | High purity of the desired stereoisomer |
| Yield of Desired Stereoisomer | Often moderate to low after purification | High |
| Reagent Safety & Handling | Elemental bromine (Br₂) is highly corrosive and volatile | N-Bromosuccinimide (NBS) is a crystalline solid, easier and safer to handle[11] |
| Versatility for Further Synthesis | Limited by the presence of a mixture of isomers | High versatility as a stereochemically defined building block |
| Predictability of Subsequent Reactions | Low due to the mixture of starting materials | High, enabling controlled stereochemical transformations |
Visualizing the Synthetic Pathways
To further elucidate the differences between these two approaches, the following diagrams illustrate the reaction mechanisms and the overall synthetic workflow.
Figure 1: Reaction mechanism for the direct bromination of indene, illustrating the formation of both trans and cis products.
Figure 2: Stereoselective synthesis of trans-2-bromo-1-indanol from indene.
Figure 3: Comparative workflow of the two synthetic strategies.
Experimental Protocols
Protocol 1: Direct Bromination of Indene
Disclaimer: This protocol is a general representation and should be adapted and optimized based on specific laboratory conditions and safety protocols. Elemental bromine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Setup: To a solution of indene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of elemental bromine (1 equivalent) in the same solvent dropwise to the stirred indene solution. The characteristic red-brown color of bromine should disappear upon addition.[4]
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,2-dibromoindane, will require careful purification by column chromatography or recrystallization to separate the diastereomers.[1]
Protocol 2: Synthesis of trans-2-Bromo-1-indanol
Disclaimer: This protocol is adapted from analogous procedures for bromohydrin formation and should be optimized for specific laboratory conditions.[16]
-
Reaction Setup: In a flask equipped with a magnetic stir bar, suspend N-bromosuccinimide (NBS) (1.1 equivalents) in a mixture of a suitable organic solvent (e.g., acetone or DMSO) and water (e.g., 1:1 v/v).
-
Indene Addition: Cool the suspension to 0 °C and add indene (1 equivalent) dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. The disappearance of the solid NBS and a color change may be observed.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude trans-2-bromo-1-indanol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.[18]
Conclusion: A Clear Choice for Precision and Efficiency
While direct bromination of indene offers a seemingly direct route to brominated indane derivatives, the inherent lack of stereocontrol significantly diminishes its utility in the synthesis of complex, stereochemically defined molecules. The formation of diastereomeric mixtures necessitates arduous purification, reduces overall yield, and introduces an element of unpredictability into the synthetic sequence.
In contrast, the use of trans-2-bromo-1-indanol as a synthetic intermediate provides a robust and elegant solution. Its stereoselective synthesis furnishes a pure, stable, and versatile building block, empowering chemists to construct complex molecular architectures with a high degree of precision and predictability. For researchers and drug development professionals, the adoption of the trans-2-bromo-1-indanol strategy represents a strategic choice that prioritizes efficiency, stereochemical control, and ultimately, the successful advancement of their scientific endeavors.
References
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- PubMed Central. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Accessed February 7, 2024.
- Beilstein Journals. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene. Accessed February 7, 2024.
- ResearchGate.
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A Senior Application Scientist's Guide to the Asymmetric Synthesis of trans-2-Bromo-1-indanol: A Comparative Study of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the enantioselective construction of chiral building blocks is of paramount importance. trans-2-Bromo-1-indanol, a key intermediate for several bioactive molecules, presents a synthetic challenge in establishing its two contiguous stereocenters with high fidelity. This guide provides an in-depth comparative analysis of the leading catalytic strategies for the asymmetric synthesis of this valuable synthon. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings and practical considerations of each approach, empowering you to make informed decisions for your synthetic campaigns.
The primary routes to optically active trans-2-bromo-1-indanol involve two distinct synthetic philosophies: the direct asymmetric bromohydroxylation of indene and the asymmetric reduction of a prochiral ketone precursor, 2-bromo-1-indanone. A third strategy, the enzymatic resolution of the racemic product, offers a practical alternative. This guide will evaluate three major catalytic systems that embody these approaches:
-
Organocatalysis: Asymmetric bromohydroxylation of indene using Cinchona alkaloid-derived catalysts.
-
Chemo-catalysis: Asymmetric reduction of 2-bromo-1-indanone via the Corey-Bakshi-Shibata (CBS) protocol.
-
Biocatalysis: Asymmetric reduction of 2-bromo-1-indanone using whole-cell biocatalysts.
Organocatalytic Approach: Asymmetric Bromohydroxylation with Cinchona Alkaloid Catalysts
The direct functionalization of an alkene is an elegant and atom-economical strategy. In this context, organocatalysis has emerged as a powerful tool, offering mild reaction conditions and avoiding the use of toxic heavy metals.[1] For the asymmetric bromohydroxylation of olefins, dimeric Cinchona alkaloid derivatives, particularly (DHQD)₂PHAL, have proven to be exceptionally effective.[2][3]
The Catalyst: (DHQD)₂PHAL
(DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) is a commercially available chiral organocatalyst. Its rigid phthalazine linker pre-organizes the two quinidine units, creating a well-defined chiral pocket. This structure is crucial for achieving high levels of stereocontrol.
Mechanistic Rationale
The catalytic cycle of the (DHQD)₂PHAL-catalyzed bromohydroxylation is believed to proceed through a dual-activation mechanism involving hydrogen bonding.[4][5]
-
Activation of the Brominating Agent: The tertiary amine of the quinuclidine core of the catalyst activates the electrophilic bromine source (e.g., N-bromosuccinimide, NBS, or in this case, PhCONHBr) through a Lewis base interaction. This interaction polarizes the Br-N bond, generating a more potent "Br⁺" equivalent.
-
Formation of a Chiral Bromonium Ion: The activated bromine is delivered to one face of the indene double bond, guided by the chiral scaffold of the catalyst, to form a transient chiral bromonium ion.
-
Stereocontrolled Nucleophilic Attack: A water molecule, acting as the nucleophile, is activated and directed by the catalyst, likely through hydrogen bonding with the alkaloid's hydroxyl groups or the second quinidine unit. This directed attack occurs at the C1 position from the face opposite to the bromonium ion, resulting in a trans stereochemistry. The enantioselectivity is determined by the facial bias imposed by the catalyst during the initial bromonium ion formation and the subsequent nucleophilic attack.
Figure 1: Proposed catalytic cycle for the (DHQD)₂PHAL-catalyzed asymmetric bromohydroxylation of indene.
Performance and Considerations
While specific data for the bromohydroxylation of indene is not prominently published, analogous reactions with unfunctionalized and functionalized olefins consistently demonstrate high enantioselectivities, often in the range of 90-98% ee.[6] The yield is generally moderate to good. A key consideration is the potential for byproduct inhibition, particularly when using N-haloamides or imides as the bromine source. The resulting amide or imide byproduct can compete with the substrate for binding to the catalyst, reducing its turnover frequency.[7] Careful selection of the bromine source and reaction conditions is therefore critical.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for the asymmetric bromohydroxylation of similar olefins.[3]
-
To a stirred solution of (DHQD)₂PHAL (5-10 mol%) in a suitable solvent system (e.g., a mixture of THF and water, 1:1) at 0 °C, add indene (1.0 equiv).
-
Add N-benzoyl-N-bromobenzamide (PhCONHBr) (1.2 equiv) in one portion.
-
The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford trans-2-bromo-1-indanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Chemo-catalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction
An alternative and highly reliable strategy involves the asymmetric reduction of a prochiral precursor, 2-bromo-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity, predictability, and broad substrate scope.[8]
The Catalyst System
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from (S)- or (R)-proline, in the presence of a borane source such as borane-dimethyl sulfide complex (BMS) or borane-THF.[7][9] The catalyst is often generated in situ or used as a pre-formed, commercially available solution.
Mechanistic Rationale
The remarkable efficiency and selectivity of the CBS reduction stem from a well-defined, catalyst-controlled transition state.[10][11]
-
Catalyst-Borane Adduct Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Coordination: The prochiral ketone (2-bromo-1-indanone) then coordinates to the now more Lewis acidic endocyclic boron. The coordination occurs preferentially via the lone pair of the carbonyl oxygen that is sterically less encumbered. The catalyst's chiral framework directs the ketone to bind in a specific orientation to minimize steric interactions between the ketone's substituents and the catalyst's own chiral appendages.
-
Enantioselective Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. The stereochemical outcome is dictated by the facial selectivity of this intramolecular hydride transfer, which is precisely controlled by the catalyst's structure.
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and subsequent workup liberates the chiral alcohol. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.
Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Performance and Considerations
The CBS reduction is known for its high yields and excellent enantioselectivities, often exceeding 95% ee for a wide variety of ketones.[7] For α-halo ketones, the electronic effects of the halogen can influence reactivity, but high selectivity is generally maintained. The reaction is typically fast and operationally simple. It is crucial to use anhydrous conditions, as water can hydrolyze the borane reagents and the catalyst.
Experimental Protocol (Representative)
This protocol is based on standard procedures for the CBS reduction of aromatic ketones.[12]
-
A solution of (R)- or (S)-Me-CBS catalyst (e.g., 1 M in toluene, 0.05-0.10 equiv) in anhydrous THF is cooled to -20 °C under an inert atmosphere (N₂ or Ar).
-
A solution of borane-dimethyl sulfide complex (BMS, ~1.0 M in THF, 0.6 equiv) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 2-bromo-1-indanone (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
The reaction is stirred at -20 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with 1 M HCl and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired enantiomer of trans-2-bromo-1-indanol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Approach: Asymmetric Reduction with Whole-Cell Biocatalysts
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild aqueous conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral alcohols, ketoreductases (or alcohol dehydrogenases) are particularly powerful. Using whole microbial cells as the source of these enzymes circumvents the need for costly enzyme purification and cofactor regeneration.[13]
The Catalyst System
A variety of microorganisms, including bacteria and yeasts, produce ketoreductases capable of reducing 2-bromo-1-indanone. For instance, strains like Enterococcus faecium have been shown to be highly effective for the asymmetric reduction of similar α-halo aromatic ketones.[14] The whole-cell system contains the necessary enzymes and the machinery to regenerate the required cofactors (typically NADH or NADPH) using a simple carbon source like glucose.
Mechanistic Rationale
The enzymatic reduction follows a mechanism analogous to the CBS reduction but within the highly structured active site of an enzyme.
-
Substrate Binding: The 2-bromo-1-indanone substrate binds to the active site of the ketoreductase enzyme. The active site is a chiral pocket composed of amino acid residues that position the substrate in a specific orientation through a network of non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Cofactor Positioning: The reducing cofactor, NADPH or NADH, is also bound within the active site, positioned in close proximity to the ketone's carbonyl group.
-
Stereospecific Hydride Transfer: A hydride ion is transferred from the cofactor to one specific face of the carbonyl carbon. The facial selectivity is rigidly enforced by the enzyme's three-dimensional structure, leading to the formation of a single enantiomer of the alcohol.
-
Product Release and Cofactor Regeneration: The chiral alcohol product is released from the active site. The oxidized cofactor (NADP⁺ or NAD⁺) is then reduced back to its active form by other enzymes within the cell's metabolic pathways, using electrons derived from the catabolism of a sacrificial co-substrate like glucose.
Figure 3: Schematic of whole-cell biocatalytic reduction of 2-bromo-1-indanone.
Performance and Considerations
Whole-cell biocatalysis can achieve exceptionally high conversions and enantioselectivities, often >99% conversion and >99% ee.[14] The reactions are performed in aqueous media at or near ambient temperature and neutral pH, representing a significant advantage in terms of environmental impact and operational safety. The main considerations are the need for sterile techniques to grow the microbial culture, longer reaction times compared to some chemical methods, and the potential for substrate or product inhibition of the enzyme at high concentrations. The workup involves separating the product from the biomass and aqueous medium.
Experimental Protocol (Representative)
This protocol is adapted from a reported procedure for the whole-cell reduction of a similar α-bromo ketone.[14]
-
Cell Culture: Cultivate the selected microorganism (e.g., Enterococcus faecium) in a suitable growth medium until it reaches the late-logarithmic or early-stationary growth phase.
-
Bioreduction: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., glucose).
-
Add the substrate, 2-bromo-1-indanone, either directly or as a solution in a water-miscible co-solvent (like DMSO or ethanol) to the cell suspension.
-
Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.
-
Monitor the reaction progress by extracting aliquots and analyzing them by TLC or GC/HPLC.
-
Workup: Upon completion, saturate the aqueous mixture with NaCl and extract the product with an organic solvent like ethyl acetate (3x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Comparative Summary of Catalytic Systems
| Catalyst System | (DHQD)₂PHAL Organocatalysis | Corey-Bakshi-Shibata (CBS) Reduction | Whole-Cell Biocatalysis |
| Synthetic Route | Asymmetric Bromohydroxylation | Asymmetric Ketone Reduction | Asymmetric Ketone Reduction |
| Starting Material | Indene | 2-Bromo-1-indanone | 2-Bromo-1-indanone |
| Typical Catalyst | (DHQD)₂PHAL | (S)- or (R)-Me-CBS-Oxazaborolidine | Ketoreductase in E. faecium |
| Typical Reagents | Electrophilic Br⁺ source, H₂O | Borane source (e.g., BMS) | Buffer, Glucose |
| Reported Yield | Moderate to Good (Est. 60-85%) | High (Typically >85%) | Very High (Often >95% conversion) |
| Reported e.e. | High (Est. 90-98%)[6] | Very High (Typically >95%)[7] | Excellent (Often >99%)[14] |
| Key Advantages | Atom-economical, direct C-H functionalization | High reliability, predictability, broad scope | "Green" conditions, exceptional selectivity |
| Key Considerations | Potential byproduct inhibition[7] | Requires strictly anhydrous conditions | Longer reaction times, requires cell culture |
| Mechanism | Lewis Base/H-Bonding Catalysis | Lewis Acid/Hydride Transfer | Enzyme Active Site Control |
Conclusion and Outlook
The choice of catalytic system for the asymmetric synthesis of trans-2-bromo-1-indanol is a decision guided by project-specific priorities, including scale, cost, available equipment, and desired optical purity.
-
The (DHQD)₂PHAL-catalyzed bromohydroxylation represents the most direct and atom-economical route. It is an excellent choice for researchers comfortable with organocatalytic methods and optimization to mitigate potential byproduct inhibition.
-
The Corey-Bakshi-Shibata reduction is a highly robust and predictable method. Its operational simplicity and consistently high performance make it a go-to strategy in many drug development settings, provided the two-step synthesis of the 2-bromo-1-indanone precursor is acceptable.
-
Whole-cell biocatalysis stands out as the "greenest" and often most selective method. For large-scale manufacturing where sustainability and achieving the highest possible enantiopurity are critical, developing a biocatalytic reduction is an increasingly attractive and powerful strategy.
Ultimately, all three catalytic systems offer viable and effective pathways to the target molecule. By understanding the causal factors behind their performance—from the intricate hydrogen-bonding network of the organocatalyst to the precisely evolved active site of an enzyme—researchers can better leverage these powerful tools to accelerate the synthesis of chiral intermediates and advance the frontiers of drug discovery.
References
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(24), 14537–14540. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Semantic Scholar. [Link]
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Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]
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Wu, X., et al. (2021). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 57(77), 9680-9683. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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de Miranda, A. S., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9431-9444. [Link]
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Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. [Link]
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Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1604. [Link]
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ResearchGate. (n.d.). Dynamic kinetic resolution of various aromatic vic-halohydrins using Pseudomonas cepacia lipase (PS-C “Amano” II) and a ruthenium catalyst. ResearchGate. [Link]
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Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]
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Yildirim, S., et al. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. PubMed. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Asymmetric biocatalytic reduction of 1-bromo-2-octanone using a... ResearchGate. [Link]
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Barth, S., & Effenberger, F. (1993). Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols. CORE. [Link]
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de Gonzalo, G., & Lavandera, I. (2015). Whole Cells as Biocatalysts in Organic Transformations. Molecules, 20(4), 6446-6483. [Link]
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Deng, L. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. [Link]
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University of Cologne. (n.d.). Asymmetric Organocatalysis with bis-Silyl Ketene Acetals. University of Cologne. [Link]
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Samec, J. S. M., & Backvall, J.-E. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1437-1447. [Link]
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JuSER. (2023). Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-trisubstituted tetrahydroisoquinoline. JuSER. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(2), 361. [Link]
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Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
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Milnera, S. E., & Maguire, A. R. (2012). Recent trends in whole cell and isolated enzymes in enantioselective synthesis. ARKIVOC, 2012(i), 321-382. [Link]
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Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. [Link]
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Beilstein Journals. (n.d.). New advances in asymmetric organocatalysis II. Beilstein Journals. [Link]
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Borhan, B., et al. (2013). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry, 78(17), 8693-8704. [Link]
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Singh, V. K., & Kim, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33276. [Link]
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ResearchGate. (n.d.). Asymmetric Organocatalysis of Activated Alkynes and Enynes. ResearchGate. [Link]
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Wiley-VCH. (n.d.). An Overview of Cinchona Alkaloids in Chemistry. Wiley-VCH. [Link]
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Toste, F. D., et al. (2021). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Chemical Science, 12(20), 7077-7084. [Link]
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ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
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Cambou, B., & Klibanov, A. M. (1984). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. Biotechnology and Bioengineering, 26(12), 1449-1454. [Link]
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Toste, F. D., et al. (2014). Asymmetric synthesis of allenyl oxindoles and spirooxindoles by a catalytic enantioselective Saucy-Marbet Claisen rearrangement. Angewandte Chemie International Edition, 53(44), 11915-11919. [Link]
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cost-benefit analysis of different synthetic pathways to trans-2-Bromo-1-indanol
[1]
Executive Summary
Target Molecule: trans-2-Bromo-1-indanol (CAS: 5400-80-6) Primary Application: Key chiral intermediate for the HIV protease inhibitor Indinavir (Crixivan) .[1][2] Critical Quality Attributes:
-
Regiochemistry: Hydroxyl group at C1 (benzylic), Bromine at C2.[1]
-
Stereochemistry: trans-configuration (anti-addition).[1]
This guide compares three distinct synthetic strategies ranging from bench-scale discovery (NBS) to process-scale optimization (H₂O₂/HBr) and frugal green chemistry (Bleach/NaBr).[1] The selection of a pathway depends heavily on the scale of operation, cost constraints, and waste disposal capabilities.
Part 1: Mechanistic Grounding & Regiocontrol
Before evaluating the pathways, it is critical to understand the mechanism that dictates the product's identity. The formation of trans-2-bromo-1-indanol is driven by stereoelectronic effects that favor specific regioselectivity.[1]
The "Benzylic Lock" Mechanism
Unlike simple alkenes where bromonium ion opening can be mixed, Indene offers a "Benzylic Lock."
-
Bromonium Formation: The electrophilic bromine (Br⁺) adds to the double bond.[1]
-
Regioselective Opening: Water (nucleophile) attacks the C1 position (benzylic carbon).[1]
-
Why? The transition state at C1 has significant carbocation character, which is stabilized by the adjacent aromatic ring (benzylic stabilization).
-
-
Stereoselectivity: The attack must occur from the backside of the bromonium ring (anti-addition), forcing the trans configuration.
Figure 1: Mechanistic pathway highlighting the benzylic stabilization that directs water to the C1 position, ensuring the correct regioisomer.
Part 2: Comparative Analysis of Synthetic Pathways
Pathway A: The "Lab Standard" (NBS/DMSO/H₂O)
This is the preferred method for medicinal chemists working on gram-scale discovery.[1] It utilizes N-Bromosuccinimide (NBS) as a solid, easy-to-handle bromine source.[1]
-
Reagents: Indene, NBS, Water, DMSO (or Acetone).
-
Pros: High yield (>85%), excellent regiocontrol, easy workup (succinimide is water-soluble).[1]
-
Cons: NBS is expensive for multi-kilo scale; poor atom economy (succinimide waste).[1]
-
Best For: Discovery phase, rapid analog synthesis.[1]
Pathway B: The "Industrial Workhorse" (H₂O₂/HBr)
Used in the commercial production of Indinavir intermediates (e.g., by Merck and generic manufacturers). This route generates the active brominating species (in situ HOBr) using Hydrogen Peroxide and Hydrobromic Acid.[1]
-
Reagents: Indene, 30% H₂O₂, 48% HBr.
-
Pros: Very low cost, water is the primary byproduct, high atom economy.
-
Cons: Exothermic control required, handling of corrosive HBr and oxidizers, potential for dibromide byproduct if water concentration drops.
-
Best For: Process chemistry, Pilot plant, Manufacturing.
Pathway C: The "Frugal Green" (NaOCl/NaBr)
A variation of the industrial route using household bleach (Sodium Hypochlorite) to oxidize Bromide to Bromine/Hypobromite in situ.
-
Reagents: Indene, NaBr, NaOCl (Bleach), Acid (HCl or H₂SO₄) to adjust pH.
-
Pros: Extremely cheap reagents, utilizes non-toxic salts.[1]
-
Cons: pH control is finicky (too high pH = no reaction; too low = Cl₂ gas evolution), lower yield consistency compared to NBS.[1]
-
Best For: Academic labs with limited budgets, undergraduate teaching labs.[1]
Data Comparison Table
| Feature | Pathway A (NBS) | Pathway B (H₂O₂/HBr) | Pathway C (Bleach/NaBr) |
| Yield (Typical) | 85–92% | 80–90% | 70–85% |
| Reagent Cost | High ( | Low ($) | Very Low ($) |
| Atom Economy | Poor (Succinimide waste) | Excellent (Water waste) | Good (NaCl waste) |
| Safety Profile | High (Stable solid) | Moderate (Corrosives/Peroxides) | Moderate (Cl₂ gas risk) |
| Scalability | Low (<1 kg) | High (>100 kg) | Medium (pH control limits) |
| Reaction Time | 1–4 Hours | 4–8 Hours | 2–6 Hours |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Lab Scale (NBS Method)
Recommended for initial research and high-purity requirements.[1]
Materials:
-
Indene (11.6 g, 100 mmol)
-
N-Bromosuccinimide (19.6 g, 110 mmol)[1]
-
DMSO (50 mL)[1]
-
Distilled Water (5 mL)
Procedure:
-
Dissolution: Dissolve Indene in DMSO (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Water Addition: Add water (5 mL). The solution may become slightly cloudy.
-
NBS Addition: Cool the mixture to 0°C using an ice bath. Add NBS portion-wise over 15 minutes to prevent an exotherm.
-
Note: The yellow color indicates transient Br₂ formation.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] Indene (Rf ~0.[1]9) should disappear; Product (Rf ~0.[1]4) will appear.[1][3][4][5]
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (2 x 50 mL) to remove DMSO. Dry over anhydrous Na₂SO₄.[1][4]
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Hexane/Ether to yield white needles.[1]
Protocol 2: Industrial Scale-Up (H₂O₂/HBr Method)
Recommended for >100g batches.[1]
Materials:
-
Indene (116 g, 1.0 mol)
-
HBr (48% aq., 170 g, ~1.0 mol)
-
H₂O₂ (30% aq., 113 g, ~1.0 mol)
-
Solvent: Ethyl Acetate or Toluene (optional biphasic system)[1]
Procedure:
-
Setup: Use a 1L 3-neck flask fitted with a mechanical stirrer, thermometer, and addition funnel.
-
Charge: Add Indene and water (200 mL). (Optional: Add 100 mL Ethyl Acetate to improve solubility).
-
Acid Addition: Add HBr (48%) to the stirring mixture.
-
Oxidation (Critical Step): Add H₂O₂ dropwise via the addition funnel.[1] Maintain internal temperature between 25–35°C.
-
Safety: Do not allow temperature to spike; peroxide accumulation is dangerous.[1]
-
-
Stirring: Continue stirring for 4–6 hours. The mixture will turn orange/red and then fade as Br₂ is consumed.[1]
-
Workup: Separate the organic layer (if biphasic).[1] If aqueous, extract with Toluene.[1]
-
Neutralization: Wash organic layer with 10% NaHSO₃ (to quench residual peroxides/bromine) and then NaHCO₃.[1]
-
Isolation: Concentrate to obtain the crude bromohydrin.
Part 4: Decision Matrix
Use the following logic flow to select the appropriate pathway for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
References
-
Maligres, P. E., et al. (1997).[1] "Synthesis of the Indinavir Intermediate (1S,2R)-1-Aminoindan-2-ol." Journal of Heterocyclic Chemistry, 40(2). (Context: Industrial route optimization).[1]
-
Suter, C. M., et al. (1940).[1][6] "The Synthesis of 2-Bromo-1-indanol." Journal of the American Chemical Society, 62(12), 3473. (Context: The foundational NaBr/Br2 method).[1]
-
Guss, C. O., & Rosenthal, R. (1955).[1] "Reaction of Indene with Bromine water." Journal of the American Chemical Society, 77(9), 2549. (Context: Regioselectivity studies).
-
Rossen, K., et al. (1997).[1] "Asymmetric Hydrogenation of 2-Bromo-1-indanone." Merck Research Laboratories Patents. (Context: Alternative ketone reduction route).
-
European Patent EP0816317B1. "Process for producing trans-2-bromoindan-1-ol."[1] (Context: The HBr/H2O2 industrial process).[1]
-
Venkateswarlu, Y., et al. (2012).[1] "An Elegant and Cost-Effective Method of Aromatic Bromination Using Sodium Bromide and Household Bleach."[1][7] Rasayan Journal of Chemistry, 5(2). (Context: Green chemistry methodology).
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
